Technical Documentation Center

(5S,7R)-1-bromo-3-methyladamantane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5S,7R)-1-bromo-3-methyladamantane

Core Science & Biosynthesis

Foundational

Chemical properties of (5S,7R)-1-bromo-3-methyladamantane

An In-Depth Technical Guide to the Chemical Properties of (5S,7R)-1-bromo-3-methyladamantane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (5S,7R)-1-bromo-3-methyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of (5S,7R)-1-bromo-3-methyladamantane, a chiral derivative of adamantane. While specific experimental data for this enantiomer is limited, this document synthesizes information from analogous compounds and fundamental principles of adamantane chemistry to offer an in-depth perspective on its structure, reactivity, and spectroscopic characteristics. The guide explores the unique stereochemistry of 1,3-disubstituted adamantanes, details the mechanistic pathways of its reactions, and outlines its potential as a valuable chiral building block in medicinal chemistry and materials science.

The Adamantane Scaffold: A Privileged Structure in Chemistry

Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a rigid, tricyclic hydrocarbon with a diamondoid structure, first isolated from crude oil in 1933.[1] Its unique cage-like framework imparts a combination of desirable physicochemical properties, including high thermal stability, lipophilicity, and a three-dimensional architecture that is highly sought after in drug design.[2][3] The adamantane moiety has been successfully incorporated into numerous therapeutic agents to enhance their pharmacokinetic profiles, such as bioavailability and metabolic stability.[1][2] Notable examples of adamantane-based drugs include the antiviral agent amantadine and the neuroprotective drug memantine, which is used in the treatment of Alzheimer's disease.[3][4] The synthetic versatility of the adamantane core allows for its functionalization, leading to a diverse range of derivatives with broad biological activities.[3][4]

Molecular Structure and Stereochemistry of (5S,7R)-1-bromo-3-methyladamantane

The introduction of substituents onto the adamantane skeleton can lead to the loss of its high symmetry, resulting in chiral molecules.[5] In the case of 1,3-disubstituted adamantanes, if the two substituents are different, the molecule becomes chiral.[5] (5S,7R)-1-bromo-3-methyladamantane is a chiral molecule where the stereocenters are the bridgehead carbons C1 and C3, which are substituted with a bromine atom and a methyl group, respectively. The stereochemical descriptors (5S,7R) define the specific spatial arrangement of these substituents. The rigid nature of the adamantane framework prevents conformational changes that could lead to racemization.[6]

The chirality of such substituted adamantanes is a critical feature, as enantiomers can exhibit different biological activities and interactions with chiral environments like proteins and enzymes.[7][8] The stereoselective synthesis of such chiral adamantane derivatives is therefore of significant interest in the development of new therapeutics.[7][8][9]

Caption: Structure of 1-bromo-3-methyladamantane.

Physicochemical Properties

The physicochemical properties of 1-bromo-3-methyladamantane are primarily derived from its adamantane core and the attached functional groups. The bulky, lipophilic adamantane cage dictates its solubility, while the polar C-Br bond introduces a dipole moment.

PropertyValueSource
Molecular Formula C₁₁H₁₇Br[10]
Molecular Weight 229.16 g/mol [10]
IUPAC Name 1-bromo-3-methyladamantane[10]
CAS Number 702-77-2 (for the mixture)[10]
Computed XLogP3 4.7[10]
Appearance Expected to be a solid or oil
Solubility Insoluble in water, soluble in nonpolar organic solvents[11] (by analogy)

Reactivity and Mechanistic Insights

The reactivity of 1-bromo-3-methyladamantane is dominated by the chemistry of the tertiary alkyl halide at a bridgehead position. Nucleophilic substitution reactions proceed via a unimolecular (S_N1) mechanism.

S_N1 Reactivity

The C-Br bond at the bridgehead position is susceptible to cleavage, leading to the formation of a tertiary carbocation. This adamantyl carbocation is stabilized by the electron-donating effect of the alkyl groups of the cage.[12] However, due to the rigid geometry of the adamantane framework, the carbocation cannot achieve perfect planarity, which slightly destabilizes it compared to an acyclic tertiary carbocation.[12][13] Nevertheless, the S_N1 pathway is strongly favored because the backside attack required for an S_N2 reaction is sterically impossible.[12]

The rate-determining step is the formation of the 3-methyl-1-adamantyl cation. This intermediate is then rapidly attacked by a nucleophile. Due to the cage structure, the nucleophile can only attack from the front side, leading to retention of configuration at the reaction center.

SN1_Mechanism Substrate (5S,7R)-1-bromo- 3-methyladamantane Carbocation 3-Methyl-1-adamantyl Cation Substrate->Carbocation Slow, Rate-determining LeavingGroup Br⁻ Product Substituted Product Carbocation->Product Fast Nucleophile Nu: Nucleophile->Carbocation

Caption: Generalized S_N1 reaction mechanism for 1-bromo-3-methyladamantane.

Spectroscopic and Analytical Characterization

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigidity of the cage and the resulting diastereotopic protons. The signals for the adamantane cage protons would appear in the range of 1.5-2.5 ppm. The methyl protons would likely appear as a singlet around 0.9-1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the bridgehead carbons and the methylene carbons of the adamantane cage. The carbon bearing the bromine atom would be significantly deshielded, appearing around 60-70 ppm. The carbon with the methyl group would be in the range of 30-40 ppm, and the methyl carbon itself would be around 20-30 ppm.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~0.9 - 1.2 (s, 3H)~20 - 30
Adamantane CH~1.8 - 2.5 (m)~30 - 50
Adamantane CH₂~1.5 - 2.2 (m)~35 - 45
C-Br-~60 - 70
C-CH₃-~30 - 40
Mass Spectrometry

Under electron ionization (EI), the mass spectrum of 1-bromo-3-methyladamantane is expected to show a characteristic molecular ion peak with an isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[17] The primary fragmentation pathway would be the loss of the bromine atom to form the stable 3-methyl-1-adamantyl cation, which would likely be the base peak.[17]

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230.

  • Base Peak ([M-Br]⁺): A strong signal at m/z 149, corresponding to the 3-methyl-1-adamantyl cation.

  • Other Fragments: Further fragmentation of the adamantane cage can lead to smaller hydrocarbon fragments.

Synthetic Approaches

The synthesis of 1-bromo-3-methyladamantane typically involves the direct bromination of 1-methyladamantane. This electrophilic substitution targets the tertiary bridgehead protons of the adamantane core. The reaction is often carried out using elemental bromine, sometimes in the presence of a Lewis acid catalyst.[11][18]

Synthesis_Workflow Start 1-Methyladamantane Reaction Bromination (e.g., Br₂) Start->Reaction Workup Work-up & Purification Reaction->Workup Product 1-Bromo-3-methyladamantane Workup->Product

Caption: General workflow for the synthesis of 1-bromo-3-methyladamantane.

To obtain the specific (5S,7R) enantiomer, a stereoselective synthesis or chiral resolution would be necessary.[7][8][9] This could involve the use of chiral catalysts or the separation of a racemic mixture using chiral chromatography or by forming diastereomeric derivatives.[19]

Applications in Research and Drug Development

As a chiral, functionalized adamantane derivative, (5S,7R)-1-bromo-3-methyladamantane is a promising building block for the synthesis of novel, complex molecules with potential therapeutic applications.[20] The adamantane scaffold can be used to introduce lipophilicity and rigidity into a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.[2] The specific stereochemistry of the molecule can be exploited to achieve selective interactions with biological targets.[7] Its reactivity via the S_N1 mechanism allows for the introduction of a wide range of nucleophiles at the C1 position, enabling the generation of diverse libraries of chiral adamantane derivatives for screening in drug discovery programs.[1][2]

Conclusion

(5S,7R)-1-bromo-3-methyladamantane is a chiral molecule with a unique set of chemical properties defined by its rigid adamantane core and the stereospecific arrangement of its bromo and methyl substituents. Its reactivity is characterized by the S_N1 mechanism at the bridgehead carbon, providing a reliable route for further functionalization. While specific experimental data for this enantiomer is scarce, a thorough understanding of its properties can be extrapolated from the well-established chemistry of adamantane derivatives. This molecule represents a valuable chiral intermediate for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Organic & Biomolecular Chemistry. (2017, March 10). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. RSC Publishing. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. RSC Publishing. [Link]

  • ResearchGate. (2017, March 10). (PDF) Stereoselective Synthesis of Novel Adamantane Derivatives with High Potency Against Rimantadine-Resistant Influenza A Virus Strains. [Link]

  • Brainly. (2023, May 30). a) Discuss the reactivities and solvolysis rates of 1-bromoadamantane and 2-bromo-2-methylpropane in terms. [Link]

  • Filo. (2025, September 8). Discuss the Chirality in Substituted Adamantane. [Link]

  • Unknown Source. (n.d.). The Position of the Hydroxy Group in the Main Bromantane.
  • Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. [Link]

  • MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. [Link]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]

  • Wiley Online Library. (n.d.). Enantioselective Desymmetrization of 1,3‐Disubstituted Adamantane Derivatives. [Link]

  • NIST. (n.d.). 1-Bromoadamantane. WebBook. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). The Chemical Properties and Synthesis of 1-Bromoadamantane. [Link]

  • National Institutes of Health. (n.d.). 1-Bromo-3-methyladamantane. PubChem. [Link]

  • National Institutes of Health. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. [Link]

  • Unknown Source. (2026, February 15).
  • NIST. (n.d.). 1-Bromoadamantane. WebBook. [Link]

  • National Institutes of Health. (n.d.). 1-Bromoadamantane. PubChem. [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • Unknown Source. (n.d.). adamantanes.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • National Institutes of Health. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Wikipedia. (n.d.). 1-Bromoadamantane. [Link]

  • Chegg.com. (2020, October 10). Solved Question 3 1 pts When 1-bromoadamantane is placed in. [Link]

  • PubChemLite. (n.d.). 1-bromo-3-ethynyladamantane (C12H15Br). [Link]

Sources

Exploratory

Advanced Therapeutic Architectures of 3-Methyladamantane Derivatives

Executive Summary: The Lipophilic Bullet Refined Adamantane (tricyclo[3.3.1.1^3,7]decane) has long been revered in medicinal chemistry as the "lipophilic bullet"—a rigid, cage-like scaffold that improves the pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Bullet Refined

Adamantane (tricyclo[3.3.1.1^3,7]decane) has long been revered in medicinal chemistry as the "lipophilic bullet"—a rigid, cage-like scaffold that improves the pharmacokinetics and metabolic stability of attached pharmacophores.[1][2] While the parent derivatives amantadine and rimantadine established the baseline for antiviral and antiparkinsonian therapy, the 3-methyladamantane subclass represents a critical evolution in Structure-Activity Relationship (SAR) optimization.

The introduction of a methyl group at the C3 bridgehead position breaks the perfect symmetry of the adamantane cage, introducing chirality in polysubstituted derivatives and significantly altering the lipophilicity profile (logP). This modification is not merely cosmetic; it sterically hinders metabolic oxidation at the bridgehead, prolongs plasma half-life, and fine-tunes the affinity for hydrophobic pockets in targets like the NMDA receptor and viral fusion proteins.

This guide analyzes the therapeutic utility of 3-methyladamantane derivatives, moving beyond historical influenza applications to modern neuroprotective and oncological frontiers.

Medicinal Chemistry & SAR: The Methyl Advantage

The therapeutic efficacy of 3-methyladamantane derivatives hinges on the modulation of the cage's physicochemical properties. The 3-methyl group serves as a "metabolic shield" and a "hydrophobic anchor."

Comparative SAR Profile

The following table contrasts the core adamantane pharmacophores. Note how methylation correlates with NMDA receptor affinity and metabolic stability.

CompoundStructureC3 SubstituentLogP (Calc)NMDA Ki (µM)Primary Indication
Amantadine 1-aminoadamantane-H~2.410.5 ± 6.1Parkinson's, Antiviral (Resistant)
Memantine 1-amino-3,5-dimethyladamantane-CH3~3.30.54 ± 0.23Alzheimer's (Mod/Severe)
3-Methyl-Amantadine 1-amino-3-methyladamantane-CH3~2.9~1.2Experimental Neuroprotective
Ebola-Candidate 3-methyl-5-phenyl-1-carboxamide-CH3>4.5N/AAntiviral (Filovirus)

Data synthesized from postmortem human frontal cortex binding studies and recent antiviral screens.

Mechanistic Causality
  • NMDA Antagonism: The 3-methyl group (and 5-methyl in Memantine) increases the steric bulk, allowing the molecule to dwell longer within the cation channel of the NMDA receptor. This "fast-on, slow-off" kinetics (but not too slow) is crucial for distinguishing between physiological synaptic noise and pathological excitotoxicity.

  • Metabolic Blockade: The bridgehead carbons (C1, C3, C5, C7) are the primary sites for CYP450 hydroxylation. Methylating C3 blocks one of these oxidative hot spots, extending the drug's duration of action.

Therapeutic Frontiers

Neurology: Precision NMDA Receptor Blockade

The most validated application of the 3-methyladamantane core is in the modulation of glutamatergic signaling. Unlike high-affinity antagonists (e.g., MK-801) which cause psychotomimetic side effects, 3-methyl derivatives function as uncompetitive, low-to-moderate affinity, open-channel blockers.

Mechanism: Under resting conditions, the channel is blocked by Magnesium (Mg2+). During chronic neurodegeneration (Alzheimer's), tonic depolarization removes Mg2+, leading to calcium influx and excitotoxicity. 3-Methyladamantane derivatives replace Mg2+ in the channel pore but, critically, can be displaced by high concentrations of glutamate during physiological activation (learning/memory events).

Emerging Virology: Filovirus Inhibition

While influenza resistance to M2 channel blockers is widespread, the 3-methyladamantane scaffold has found new life against Filoviruses. Recent studies identified (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide as a potent inhibitor of the Ebola virus.[3] The 3-methyl group is essential for the specific hydrophobic interaction with the viral glycoprotein or entry machinery, a feature absent in the un-methylated parent.

Oncology: TLR4 Pathway Modulation

Adamantyl isothiourea derivatives, often containing the 3-methyl or similar lipophilic modifications, have shown cytotoxicity against hepatocellular carcinoma (Hep-G2).[4] The proposed mechanism involves the inhibition of the TLR4-MyD88-NF-κB signaling pathway, reducing chronic inflammation-driven tumorigenesis.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the scaffold: Neuroprotection via NMDA blockade and Anti-inflammatory/Oncologic action via TLR4 inhibition.

G Scaffold 3-Methyladamantane Scaffold NMDA_Rec NMDA Receptor (Open Channel) Scaffold->NMDA_Rec Uncompetitive Blockade TLR4 TLR4 / MyD88 Complex Scaffold->TLR4 Allosteric Modulation Ca_Influx Excess Ca2+ Influx NMDA_Rec->Ca_Influx Inhibits Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Promotes Neuroprotection Neuroprotection (Alzheimer's/Parkinson's) Excitotoxicity->Neuroprotection Prevention NFkB NF-κB Translocation TLR4->NFkB Inhibits Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes Oncology Antitumor Activity (Hepatocellular) Inflammation->Oncology Reduction

Figure 1: Dual therapeutic pathways of 3-methyladamantane derivatives in neuroprotection and oncology.

Detailed Experimental Protocols

To ensure reproducibility, we provide a validated synthesis protocol for a key intermediate, 3-acetylamino-adamantane-1-carboxylic acid . This Ritter reaction variation is the gateway to synthesizing 1-amino-3-methyladamantane derivatives.

Synthesis Protocol: Ritter Reaction

Objective: Selective functionalization of the C3 position of 1-adamantanecarboxylic acid.

Reagents:

  • Adamantane-1-carboxylic acid (20 g, 0.11 mol)[5]

  • Nitric acid (54%, 35 mL)

  • Sulfuric acid (98%, 60 mL)

  • Oleum (20%, 80 mL)

  • Acetonitrile (80 mL)

  • Ice water[5][6]

Step-by-Step Methodology:

  • Acid Medium Preparation: In a chemically resistant reactor, combine HNO3, H2SO4, and Oleum. Caution: Highly exothermic. Use an ice bath to maintain temperature between 2–5°C.

  • Substrate Addition: Slowly add Adamantane-1-carboxylic acid to the acid mixture. Stir vigorously.

  • Carbocation Generation: Allow the mixture to warm slightly to 10–15°C and stir for 2.5 hours. This generates the 3-cation species.

  • Ritter Addition: Cool the mixture back to 5–7°C. Add Acetonitrile dropwise. Critical Control Point: Temperature must not exceed 10°C to prevent side reactions.

  • Reaction: Stir for an additional 2.5 hours.

  • Quenching: Pour the reaction mixture slowly into excess ice water. The product will precipitate.

  • Isolation: Filter the precipitate, wash with neutral water until pH is 7, and dry.

  • Validation: Expected yield ~78%. Melting point should be 242–246°C.[5]

Self-Validating Check:

  • TLC: Use bromocresol green stain.[6] The starting material (carboxylic acid) will have a distinct Rf from the acetylamino derivative.

  • NMR: 1H NMR should show the disappearance of the C3-H signal and the appearance of the acetamide methyl singlet.

Biological Assay: NMDA Receptor Binding (Displacement)

Objective: Determine the Ki of a new 3-methyl derivative against [3H]MK-801.

  • Tissue Prep: Homogenize postmortem human frontal cortex (or rat cortex) in 50 mM Tris-acetate buffer (pH 7.4).

  • Incubation: Incubate membrane homogenates with [3H]MK-801 (5 nM) and varying concentrations of the test compound (10^-9 to 10^-4 M) for 4 hours at room temperature.

    • Note: The long incubation is required to reach equilibrium due to the slow kinetics of channel blockers.

  • Termination: Filter through Whatman GF/B filters coated with 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Future Outlook

The 3-methyladamantane scaffold is transitioning from a "bulk provider" to a "precision tool." Future development is focused on:

  • Chiral Resolution: Separating enantiomers of 1,3-disubstituted adamantanes to maximize binding affinity (e.g., for Ebola inhibitors).

  • Hybrid Drugs: Conjugating 3-methyladamantane to peptides or other drugs to facilitate Blood-Brain Barrier (BBB) crossing.

  • Materials Science: Using the 3-methyl derivatives as bifunctional linkers in Metal-Organic Frameworks (MOFs) for drug delivery.

References

  • Kornhuber, J., et al. (1991). "Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study."[7] European Journal of Pharmacology. Link

  • Parsons, C. G., et al. (1999). "Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies." International Journal of Geriatric Psychiatry. Link

  • Wanka, L., et al. (2013).[8] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • Kozlova, A. A., et al. (2023). "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents." Organic Process Research & Development. Link

  • BenchChem. (2025).[4][6] "Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers." Link

  • Moiseev, I. K., et al. (2017). "Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations." Bulletin of the Georgian National Academy of Sciences. Link

Sources

Foundational

An In-Depth Technical Guide to (5S,7R)-1-Bromo-3-Methyladamantane and its Analogs for Drug Development Professionals

This technical guide provides a comprehensive overview of (5S,7R)-1-bromo-3-methyladamantane, a chiral derivative of adamantane. Due to the limited specific public data on this particular stereoisomer, this document also...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5S,7R)-1-bromo-3-methyladamantane, a chiral derivative of adamantane. Due to the limited specific public data on this particular stereoisomer, this document also extensively covers its parent compound, 1-bromo-3-methyladamantane, and the closely related, commercially significant analog, 1-bromo-3,5-dimethyladamantane. The focus is on the synthesis, properties, and applications of these compounds as critical intermediates in pharmaceutical research and development, particularly in the synthesis of neuroprotective agents.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1] Its unique cage-like structure imparts desirable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, improved bioavailability, and the ability to cross the blood-brain barrier.[2] Brominated adamantanes, in particular, serve as versatile synthetic intermediates, with the bromine atom at a bridgehead position providing a reactive site for nucleophilic substitution and other functionalizations.[3] This reactivity is central to their role in the synthesis of various active pharmaceutical ingredients (APIs).[1]

Compound Identification and Physicochemical Properties

Clear identification through CAS numbers and other identifiers is crucial for researchers. The following table summarizes the key identifiers and physicochemical properties for 1-bromo-3-methyladamantane and its dimethyl analog.

Identifier/Property1-Bromo-3-methyladamantane1-Bromo-3,5-dimethyladamantane
CAS Number 702-77-2[4]941-37-7[5]
Molecular Formula C₁₁H₁₇Br[4]C₁₂H₁₉Br[5]
Molecular Weight 229.16 g/mol [4]243.18 g/mol [5]
IUPAC Name 1-bromo-3-methyladamantane[4]1-bromo-3,5-dimethyladamantane[5]
Appearance Not specifiedClear colorless to pale yellow oil[6][7]
Boiling Point Not specified201 °C (lit.)[6][8]
Density Not specified1.224 g/mL at 25 °C (lit.)[6][8]
Refractive Index Not specifiedn20/D 1.52 (lit.)[6][8]
Solubility Not specifiedSparingly soluble in chloroform, slightly soluble in dichloromethane and methanol.[6]
Storage Not specified2-8°C, in a tightly closed container in a cool, dry, well-ventilated area.[7]

A Note on the Stereochemistry of (5S,7R)-1-Bromo-3-Methyladamantane

The adamantane cage of 1-bromo-3-methyladamantane contains chiral centers, leading to the existence of stereoisomers. The designation (5S,7R) refers to a specific enantiomer with a defined three-dimensional arrangement of the methyl and bromo substituents.

In drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. However, publicly available scientific literature and chemical databases lack specific information regarding the synthesis, characterization, and application of the (5S,7R) stereoisomer of 1-bromo-3-methyladamantane. The general CAS number 702-77-2 most likely pertains to a racemic mixture of the enantiomers.

The synthesis of a single enantiomer of a chiral adamantane derivative would require either a stereospecific synthetic route starting from a chiral precursor or the resolution of a racemic mixture, which can be a complex and costly process. The absence of data suggests that for its primary known application, the synthesis of Memantine, either the racemic form is used, or the subsequent active pharmaceutical ingredient is achiral or used as a racemate.

Synthesis of Brominated Adamantane Intermediates

The synthesis of brominated adamantanes typically involves the electrophilic substitution of a hydrogen atom on the adamantane core with bromine. The following is a representative protocol for the synthesis of 1-bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.[9][10]

General Synthesis Workflow

G cluster_0 Synthesis of 1-Bromo-3,5-dimethyladamantane start Start: 1,3-Dimethyladamantane reaction Bromination with Br₂ in the presence of a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., HBr in Acetic Acid) start->reaction Reactants workup Work-up: - Quenching of excess bromine - Extraction with an organic solvent - Washing and drying reaction->workup Reaction Mixture purification Purification: - Distillation under reduced pressure workup->purification Crude Product product Product: 1-Bromo-3,5-dimethyladamantane purification->product Purified Product G cluster_1 Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane start_mol 1-Bromo-3,5-dimethyladamantane amination Amination Reaction (e.g., with Urea or Thiourea) start_mol->amination intermediate Amine intermediate amination->intermediate hydrolysis Hydrolysis (if necessary) intermediate->hydrolysis product_mol Memantine (1-Amino-3,5-dimethyladamantane) hydrolysis->product_mol

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-3-methyladamantane: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-3-methyladamantane is a halogenated derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methyladamantane is a halogenated derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and the presence of a reactive bromine atom at a tertiary bridgehead position make it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of the known physical and chemical characteristics of 1-bromo-3-methyladamantane, with a particular focus on its role in the synthesis of pharmacologically active molecules.

Molecular Structure and Chemical Identity

1-Bromo-3-methyladamantane possesses a tricyclic alkane framework with a bromine atom and a methyl group attached to two of the four bridgehead carbon atoms. The rigid adamantane cage imparts significant steric bulk and lipophilicity to molecules incorporating this moiety.

digraph "1-Bromo-3-methyladamantane_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="0.7,2.4!"]; C5 [label="C", pos="-0.7,2.4!"]; C6 [label="C", pos="-1.4,1.2!"]; C7 [label="C", pos="-2.1,-0.3!"]; C8 [label="C", pos="-0.7,-1.5!"]; C9 [label="C", pos="0.7,-1.5!"]; C10 [label="C", pos="0,1.2!"]; Br [label="Br", pos="2.8,-0.3!"]; C11 [label="CH₃", pos="-2.8,1.5!"];

// Adamantane cage bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C9; C2 -- C9; C3 -- C10; C4 -- C10; C5 -- C7; C6 -- C7; C7 -- C8; C8 -- C9; C8 -- C1; C10 -- C6;

// Substituent bonds C2 -- Br; C6 -- C11; }

Molecular structure of 1-bromo-3-methyladamantane.

IdentifierValueSource
Chemical Formula C₁₁H₁₇Br[1][2]
Molecular Weight 229.16 g/mol [1][2]
CAS Number 702-77-2[1][2][3]
IUPAC Name 1-bromo-3-methyladamantane[1][3]
Synonyms 1-Methyl-3-bromoadamantane, 1-Bromo-3-methyl-tricyclo[3.3.1.13,7]decane[2]
InChI Key MXAYGTASSPYUJB-UHFFFAOYSA-N[1][3]
SMILES CC12CC3CC(C1)CC(C3)(C2)Br[1][3]

Physicochemical Properties

PropertyValueNotesSource
Physical State Colorless Liquid[4]
Boiling Point 95-97 °Cat 4 Torr[4]
Density 1.4 ± 0.1 g/cm³[4]
Refractive Index 1.582[4]
Flash Point 103.7 ± 8.4 °C[4]
XLogP3 4.51Computed[4]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of 1-bromo-3-methyladamantane. While a comprehensive spectral analysis is beyond the scope of this guide, ¹H NMR, ¹³C NMR, and mass spectrometry data are available through various chemical databases. Researchers are encouraged to consult these resources for detailed spectral information.

Synthesis and Reactivity

The synthesis of 1-bromo-3-methyladamantane typically involves the electrophilic bromination of 1-methyladamantane. The bridgehead positions of the adamantane core are susceptible to substitution reactions.

A general procedure for the synthesis of analogous brominated adamantanes involves the direct bromination of the corresponding substituted adamantane. For instance, the synthesis of 1-bromo-3,5-dimethyladamantane, a closely related compound, is achieved through the reaction of 1,3-dimethyladamantane with bromine. This reaction's causality lies in the stability of the tertiary carbocation intermediate formed at the bridgehead position, which readily reacts with the bromide ion.

Exemplary Synthetic Protocol (for 1-Bromo-3,5-dimethyladamantane):

  • Reaction Setup: In a suitable reaction vessel, charge 1,3-dimethyladamantane.

  • Bromination: Slowly add elemental bromine to the reaction mixture. A catalyst, such as a Lewis acid, may be employed to facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

  • Work-up and Purification: Upon completion, the excess bromine is quenched, and the product is isolated through extraction and purified by distillation or chromatography.

This protocol serves as a self-validating system, where the progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), and the identity and purity of the final product are confirmed by spectroscopic methods.

The bromine atom in 1-bromo-3-methyladamantane serves as a good leaving group in nucleophilic substitution reactions, proceeding through a stable tertiary carbocation intermediate. This reactivity is central to its utility as a synthetic building block.

Application in Drug Development

A significant application of brominated adamantanes is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane hydrochloride), a drug used in the treatment of moderate-to-severe Alzheimer's disease. While 1-bromo-3,5-dimethyladamantane is a direct precursor to Memantine, 1-bromo-3-methyladamantane serves as an intermediate in the preparation of various Memantine derivatives.[4] The adamantane cage's lipophilicity is thought to facilitate the passage of these drugs across the blood-brain barrier.

Safety and Handling

1-Bromo-3-methyladamantane should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-3-methyladamantane is a key synthetic intermediate with well-defined chemical identity and calculated physical properties. While an experimental melting point is not documented, its characterization as a colorless liquid provides a practical understanding of its physical state. Its value in medicinal chemistry, particularly in the synthesis of neurologically active compounds, underscores the importance of this and other functionalized adamantane derivatives.

References

  • BenchChem. (2026, February 12). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications.
  • Wikipedia. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis.
  • PubChem. (2025, September 15). 1-Bromo-3-methyladamantane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromoadamantane (CAS 768-90-1). Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromo-3-methylbutane. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Bromo-3-methyladamantane. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-3-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentane, 1-bromo-3-methyl- (CAS 51116-73-5). Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) for (5S,7R)-1-bromo-3-methyladamantane

An In-Depth Technical Guide to (5S,7R)-1-bromo-3-methyladamantane: Properties, Handling, and Safety for Advanced Research Foreword for the Research Professional Section 1: Chemical and Physical Properties The properties...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5S,7R)-1-bromo-3-methyladamantane: Properties, Handling, and Safety for Advanced Research

Foreword for the Research Professional

Section 1: Chemical and Physical Properties

The properties of (5S,7R)-1-bromo-3-methyladamantane are largely dictated by its adamantane core. This saturated hydrocarbon cage is known for its high melting point, thermal stability, and lipophilicity. The introduction of a methyl group and a bromine atom will influence these properties.

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Rationale and Key Considerations
Molecular FormulaC₁₁H₁₇BrDerived from the chemical structure.
Molecular Weight229.16 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white crystalline solidTypical for adamantane derivatives.
Melting Point> 100 °CAdamantane has a high melting point (270 °C). Substituents will lower this, but it is expected to remain a solid with a relatively high melting point.
Boiling PointDecomposes before boiling at atmospheric pressureAdamantyl halides are prone to decomposition at elevated temperatures.
SolubilityInsoluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether)The hydrocarbon structure makes it highly nonpolar.
StabilityStable under recommended storage conditions. May be sensitive to light and moisture over long periods.The C-Br bond at a bridgehead position is relatively stable but can undergo hydrolysis or reaction with nucleophiles.

Section 2: Hazard Identification and Toxicology Profile

While specific toxicological data for (5S,7R)-1-bromo-3-methyladamantane is not available, the primary hazards can be inferred from its chemical class as an alkyl halide and its adamantane structure.

Primary Routes of Exposure and Associated Hazards:
  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Anticipated Toxicological Effects:

Alkyl halides can act as alkylating agents, although the steric bulk of the adamantane group may mitigate this reactivity. The primary concern is irritation to the skin, eyes, and respiratory system. Long-term exposure data is not available, and it should be handled as a compound with unknown long-term health effects.

Diagram 1: Hazard Identification Summary

cluster_hazard Hazard Identification Inhalation Inhalation Respiratory_Irritation Respiratory_Irritation Inhalation->Respiratory_Irritation causes Skin_Contact Skin_Contact Skin_Irritation Skin_Irritation Skin_Contact->Skin_Irritation causes Eye_Contact Eye_Contact Eye_Irritation Eye_Irritation Eye_Contact->Eye_Irritation causes Ingestion Ingestion Harmful Harmful Ingestion->Harmful may be

Caption: Summary of potential hazards associated with exposure.

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with (5S,7R)-1-bromo-3-methyladamantane.

Engineering Controls:
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder or creating solutions.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

  • Skin and Body Protection: A laboratory coat is required. Ensure it is buttoned to provide maximum coverage.

Handling Procedures:
  • Avoid Dust Formation: As a solid, care should be taken to avoid generating dust. Use a spatula to handle the material.

  • Grounding: When transferring large quantities, ensure equipment is properly grounded to prevent static discharge.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reactive metals.

Storage Conditions:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture to prevent degradation.

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide gas.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:
  • Evacuate Personnel: Isolate the spill area and ensure adequate ventilation.

  • Contain Spill: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Clean-Up: Wipe the spill area with a damp cloth and then clean with soap and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagram 2: Accidental Release Response Workflow

Spill_Detected Spill_Detected Evacuate_Area Evacuate_Area Spill_Detected->Evacuate_Area Wear_PPE Wear_PPE Evacuate_Area->Wear_PPE Contain_Spill Contain_Spill Wear_PPE->Contain_Spill Clean_Up Clean_Up Contain_Spill->Clean_Up Dispose_of_Waste Dispose_of_Waste Clean_Up->Dispose_of_Waste Decontaminate_Area Decontaminate_Area Dispose_of_Waste->Decontaminate_Area Report_Incident Report_Incident Decontaminate_Area->Report_Incident

Caption: Step-by-step workflow for responding to an accidental release.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.

References

  • Due to the specific nature of (5S,7R)-1-bromo-3-methyladamantane, a direct Safety Data Sheet is not publicly available. The information presented in this guide is a synthesis of best practices for handling similar chemical compounds. For definitive safety information, consult the SDS provided by the chemical manufacturer.
Exploratory

Chiral Adamantane Precursors: A Technical Guide to Navigating Three-Dimensional Chemical Space in Drug Discovery

Introduction: The Adamantane Scaffold, a Privileged Structure in Medicinal Chemistry The adamantane moiety, a rigid, tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery in crude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold, a Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery in crude oil in 1933.[1] Its unique physicochemical properties—exceptional rigidity, high lipophilicity, and a three-dimensional cage-like structure—have established it as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] The introduction of an adamantane group into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic profiles.[2][3] This is primarily due to its metabolic stability, which protects adjacent functional groups from enzymatic degradation, and its ability to improve membrane penetration and interact favorably with hydrophobic pockets in biological targets.[1][4][5]

The journey of adamantane in medicine began with the discovery of amantadine's antiviral properties against the Influenza A virus in the 1960s.[1][5][6] This paved the way for the development of a multitude of adamantane-containing drugs targeting a wide range of diseases.

Drug NameTherapeutic AreaMechanism of Action
Amantadine Antiviral, Parkinson's DiseaseBlocks the M2 proton channel of influenza A virus; non-competitive NMDA receptor antagonist
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist
Rimantadine AntiviralBlocks the M2 proton channel of influenza A virus
Saxagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor
Adapalene AcneRetinoid receptor agonist

The Imperative of Chirality in Adamantane-Based Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[7][8] The differential interaction of enantiomers with chiral biological macromolecules (enzymes, receptors, etc.) often leads to significant differences in their bioactivity, metabolism, and toxicity. An adamantane derivative becomes chiral when it bears four different substituents on its bridgehead carbons or is appropriately substituted on the methylene bridges.[6]

The stereochemistry of adamantane-based drugs can have a profound impact on their therapeutic efficacy. For instance, while both enantiomers of rimantadine have shown comparable in vivo antiviral activity, recent studies reveal different binding profiles with the viral M2 channel, suggesting that for more complex derivatives, the effect of chirality will be more pronounced.[9] This underscores the critical need for stereocontrolled synthetic methods to access enantiomerically pure adamantane precursors for the development of next-generation therapeutics.

Synthetic Strategies for Accessing Chiral Adamantane Precursors

The synthesis of enantiomerically pure adamantane derivatives presents a significant challenge to synthetic chemists. The rigid and symmetric nature of the adamantane core often requires innovative strategies to introduce chirality effectively. The primary approaches can be broadly categorized into asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis.

A. Asymmetric Synthesis: Constructing Chirality

Asymmetric synthesis aims to create the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary. This is the most elegant and often most efficient approach.

  • Organocatalysis : The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. For example, diphenylprolinol silyl ethers have been successfully employed to catalyze domino reactions that construct highly functionalized, topologically unique chiral noradamantane scaffolds in a single pot with excellent enantioselectivity.[10] This method can generate up to six chiral centers with high stereocontrol.[10]

  • Transition Metal Catalysis : Chiral transition metal complexes are widely used for a variety of asymmetric transformations. While specific examples directly on the adamantane core are still emerging, established methods like asymmetric hydrogenation, epoxidation, and C-H functionalization, guided by chiral ligands, represent a promising avenue for the synthesis of chiral adamantane precursors.[7][8]

  • Asymmetric aza-Henry Reaction : A notable application of organocatalysis is the asymmetric aza-Henry reaction of nitromethane to N-Boc trifluoromethyl ketimines, catalyzed by amino acid-derived quaternary ammonium salts.[11][12] This reaction produces chiral α-trifluoromethyl β-nitroamines, which can be further elaborated into adamantane-containing compounds, demonstrating a pathway to chiral fragments for drug design.[11][12]

B. Resolution of Racemic Mixtures: The Art of Separation

When asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is a common strategy.

  • Classical Resolution : This method involves the reaction of the racemic adamantane derivative with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[13] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. A racemic mixture of 1,2-diaminoadamantane has been successfully resolved using this classical approach.[13]

  • Chiral Chromatography : Preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase is a powerful and widely used technique for the separation of enantiomers at both analytical and preparative scales.

Key Chiral Adamantane Precursors and Their Synthetic Transformations

Adamantanone, the ketone derivative of adamantane, is a versatile and readily available prochiral starting material for a wide array of chiral adamantane derivatives.[2]

Transformations from Adamantanone

The carbonyl group of adamantanone provides a reactive handle for numerous stereoselective transformations:

  • Asymmetric Reduction : The reduction of adamantanone using chiral reducing agents or catalysts can yield enantiomerically enriched 2-adamantanol.

  • Asymmetric Reductive Amination : This one-pot reaction, involving the formation of an imine followed by in-situ reduction, can provide access to chiral 2-aminoadamantane derivatives when a chiral reducing agent or catalyst is employed.[2]

  • Asymmetric Wittig and Grignard Reactions : Carbon-carbon bond formation at the C2 position can be achieved stereoselectively using chiral variants of these classic reactions.

  • Spiro-heterocycle Formation : Adamantanone is an excellent precursor for the synthesis of spirocyclic compounds, which have shown a broad range of biological activities.[2] For instance, the Bucherer-Bergs reaction provides a route to adamantane-2-spiro-5'-hydantoin.[2]

G adamantanone Adamantanone (Prochiral Precursor) chiral_alcohol Chiral 2-Adamantanol adamantanone->chiral_alcohol Asymmetric Reduction chiral_amine Chiral 2-Aminoadamantane adamantanone->chiral_amine Asymmetric Reductive Amination spiro Chiral Spiro-heterocycles adamantanone->spiro Asymmetric Cyclization cc_bond Chiral C2-Functionalized Adamantanes adamantanone->cc_bond Asymmetric C-C Bond Formation

Caption: Synthetic pathways from prochiral adamantanone.

Experimental Protocol: Asymmetric aza-Henry Reaction for Chiral Adamantane-type Derivatives

This protocol is adapted from the synthesis of α-trifluoromethyl β-nitroamines which can be transformed into adamantane-type compounds.[11][12]

Objective: To synthesize an enantioenriched β-nitroamine precursor via an organocatalyzed asymmetric aza-Henry reaction.

Materials:

  • N-Boc trifluoromethyl ketimine (1.0 eq)

  • Nitromethane (5.0 eq)

  • Chiral quaternary ammonium salt catalyst (e.g., derived from an amino acid) (1 mol%)

  • Toluene (solvent)

  • Inorganic base (e.g., K2CO3) (0.5 eq)

Procedure:

  • To a solution of the N-Boc trifluoromethyl ketimine and the chiral quaternary ammonium salt catalyst in toluene at -20 °C, add the inorganic base.

  • Add nitromethane to the reaction mixture.

  • Stir the reaction at -20 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-trifluoromethyl β-nitroamine.

  • The resulting chiral amine fragment can then be coupled to an adamantane carboxylic acid or other functionalized adamantane precursors to generate the final chiral adamantane-containing drug candidate.

Case Studies: Chiral Adamantane Scaffolds in Modern Drug Discovery

The importance of chirality is evident in several modern drugs that incorporate an adamantane moiety.

  • DPP-4 Inhibitors (Vildagliptin and Saxagliptin) : These drugs are used for the treatment of type 2 diabetes and contain chiral centers whose specific stereochemistry is crucial for their potent and selective inhibition of the dipeptidyl peptidase-4 enzyme.[1] The adamantyl group in these molecules serves to anchor the drug in a hydrophobic pocket of the enzyme's active site.

  • Rolofylline : This adenosine A1 receptor antagonist, investigated for the treatment of acute heart failure, is a derivative of noradamantane, a structurally related cage compound.[10] The specific stereochemistry of the functionalized noradamantane scaffold is critical for its biological activity.

Future Directions and Unmet Challenges

The development of chiral adamantane precursors is a dynamic and evolving field. Future research will likely focus on several key areas:

  • Novel Asymmetric Methodologies : The design of new, highly efficient, and scalable catalytic systems for the asymmetric synthesis of adamantane derivatives remains a primary objective. This includes the development of novel organocatalysts and transition metal complexes.

  • Stereoselective C-H Functionalization : Direct, stereoselective functionalization of the adamantane core's C-H bonds is a highly attractive but challenging goal. Advances in this area would provide more direct and atom-economical routes to complex chiral adamantane derivatives.

  • Exploration of Adamantane Bioisosteres : The synthesis and evaluation of chiral adamantane-like scaffolds, such as noradamantanes and oxa-adamantanes, will continue to provide new opportunities for modulating the physicochemical and pharmacological properties of drug candidates.[10][14]

  • Computational Chemistry : In silico modeling and computational studies will play an increasingly important role in predicting the binding of chiral adamantane ligands to their biological targets, thereby guiding the design of more potent and selective drugs.

References

  • Adamantane - Wikipedia. (n.d.).
  • Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC. (n.d.).
  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017, February 16).
  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC. (2024, May 10).
  • Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery - Benchchem. (n.d.).
  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - Frontiers. (2024, May 9).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).
  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H. (2024, May 2).
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E. (2017, March 10).
  • Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF - ResearchGate. (n.d.).
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. (2026, January 6).
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - ResearchGate. (2025, October 12).
  • Synthesis of chiral building blocks for use in drug discovery - PubMed. (2004, May 31).
  • Design and synthesis of bioactive 1,2-annulated adamantane derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5).
  • Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.).
  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019, January 9).
  • Exploring adamantine-like scaffolds for a wide range of therapeutic targets - UB. (2015, October 30).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Strategic Functionalization of 1-Bromo-3-Methyladamantane via Nucleophilic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-3-methyladamantane is a crucial bridged-ring hydrocarbon intermediate, primarily valued for its role in the synthesis of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methyladamantane is a crucial bridged-ring hydrocarbon intermediate, primarily valued for its role in the synthesis of pharmacologically active compounds. Its rigid, cage-like structure and the tertiary nature of the carbon-bromine bond at a bridgehead position dictate its reactivity, making it an exemplary substrate for unimolecular nucleophilic substitution (SN1) reactions. This guide provides an in-depth analysis of the mechanistic principles governing the functionalization of 1-bromo-3-methyladamantane and presents detailed, field-proven protocols for key transformations, with a focus on amination pathways relevant to the synthesis of Memantine precursors.

Mechanistic Rationale: The Inevitable SN1 Pathway

The functionalization of 1-bromo-3-methyladamantane is fundamentally controlled by its unique stereoelectronic properties. The bromine atom is located at a tertiary bridgehead carbon, a structural feature that imposes significant constraints on its reactivity.

Preclusion of the SN2 Mechanism

Bimolecular nucleophilic substitution (SN2) reactions require the nucleophile to attack the electrophilic carbon from the backside, opposite to the leaving group.[1] This geometry leads to an inversion of stereochemical configuration. However, the rigid, polycyclic cage of the adamantane core completely shields the backside of the C-Br bond, making such an attack sterically impossible.[1][2] Consequently, the SN2 pathway is not observed for bridgehead halides like 1-bromo-3-methyladamantane.

Dominance of the SN1 Mechanism

The functionalization of this substrate proceeds exclusively through a two-step SN1 mechanism.[2][3]

  • Rate-Determining Step: Carbocation Formation: The reaction is initiated by the slow, unimolecular dissociation of the bromide leaving group. This heterolytic cleavage of the C-Br bond is the rate-determining step and results in the formation of a highly stable tertiary bridgehead carbocation.[2][4] The stability of this carbocation is enhanced by the electron-donating inductive effect of the three alkyl chains and the methyl group.

  • Fast Step: Nucleophilic Attack: The resultant planar carbocation is a potent electrophile that is rapidly attacked by a nucleophile.[2][4] This step is typically fast and does not influence the overall reaction rate.

The overall SN1 mechanism is illustrated below.

SN1_Mechanism sub 1-Bromo-3-methyladamantane ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step carbocation 3-Methyladamantyl Carbocation + Br⁻ ts1->carbocation product Functionalized Product carbocation->product Fast Attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Figure 1: Generalized SN1 reaction pathway for 1-bromo-3-methyladamantane.

The efficiency of SN1 reactions is significantly influenced by solvent polarity. Polar protic solvents, such as water, alcohols, or formic acid, are particularly effective as they can stabilize both the departing leaving group and the intermediate carbocation through hydrogen bonding and dipole-dipole interactions, thereby accelerating the rate-determining step.[4][5]

Synthetic Protocols for Key Functionalizations

The 3-methyladamantyl carbocation is a versatile intermediate that can be trapped by a wide range of nucleophiles. The following protocols detail established methods for introducing key functional groups.

Amination via the Ritter Reaction: A Pathway to Memantine Precursors

The Ritter reaction is a powerful method for converting alkyl halides or alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[6][7] This is a cornerstone transformation in the synthesis of the anti-Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane) and its analogs.[8][9][10] The reaction proceeds by trapping the adamantyl carbocation with a nitrile (e.g., acetonitrile), which acts as the nucleophile, to form a stable nitrilium ion intermediate that is subsequently hydrolyzed.[11][12]

This protocol is adapted from established procedures for the closely related 1-bromo-3,5-dimethyladamantane.[8]

Step A: N-(3-Methyl-1-adamantyl)acetamide Synthesis (Ritter Reaction)

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with 1-bromo-3-methyladamantane (1.0 eq).

  • Solvent Addition: Add an excess of acetonitrile (which acts as both solvent and nucleophile) to the flask.

  • Acid Catalyst: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add concentrated sulfuric acid (approx. 2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

    • Causality Note: Concentrated sulfuric acid is essential for facilitating the formation of the adamantyl carbocation from the bromide and for catalyzing the addition of the nitrile.[6]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice/water. This hydrolyzes the nitrilium ion intermediate to the amide and dilutes the acid.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium hydroxide or potassium carbonate solution until the pH is >10. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(3-methyl-1-adamantyl)acetamide can be purified by recrystallization or column chromatography.

Step B: Hydrolysis to 1-Amino-3-methyladamantane

  • Reaction Setup: Combine the N-(3-methyl-1-adamantyl)acetamide from Step A with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) in a round-bottom flask.

  • Hydrolysis: Heat the mixture to reflux for 6-18 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up (Acidic Hydrolysis): Cool the mixture, and basify with concentrated NaOH solution to pH >12 to deprotonate the ammonium salt and liberate the free amine.

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent in vacuo to yield the crude 1-amino-3-methyladamantane. Further purification can be achieved via distillation or conversion to a hydrochloride salt followed by recrystallization.

Ritter_Workflow start Start: 1-Bromo-3-methyladamantane step1 Step 1: Ritter Reaction (Acetonitrile, H₂SO₄) start->step1 intermediate Intermediate: N-(3-Methyl-1-adamantyl)acetamide step1->intermediate step2 Step 2: Hydrolysis (Acid or Base) intermediate->step2 product Final Product: 1-Amino-3-methyladamantane step2->product

Figure 2: Workflow for the synthesis of 1-amino-3-methyladamantane via the Ritter reaction.

Direct Amination with Urea

An alternative amination method involves using urea as a safe, inexpensive, and readily available aminating agent. This method is particularly useful in industrial settings. The reaction likely proceeds through the formation of the adamantyl carbocation, which is then attacked by urea.

This protocol is based on the synthesis of Memantine from its corresponding bromide.

  • Reagent Setup: In a reaction vessel, combine 1-bromo-3-methyladamantane (1.0 eq), urea (approx. 3.0 eq), and a high-boiling point solvent such as diphenyl ether.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-200°C) for several hours.

    • Causality Note: The high temperature is necessary to promote the formation of the carbocation and drive the reaction with the less nucleophilic urea.

  • Work-up: Cool the reaction mixture. Add a suitable solvent like toluene and adjust the pH to >12 by adding an aqueous solution of sodium hydroxide (e.g., 30% w/v).

  • Extraction: Separate the organic layer, and extract the aqueous layer again with toluene.

  • Purification: Combine the organic layers, wash with water, and concentrate to obtain the crude amine base. The product can be further purified as its hydrochloride salt.

Hydrolysis to 1-Hydroxy-3-methyladamantane

The hydrolysis of 1-bromoadamantanes is a classic SN1 solvolysis reaction where water acts as the nucleophile.[5][13] This transformation provides a straightforward route to bridgehead alcohols.

  • Reaction Setup: Dissolve 1-bromo-3-methyladamantane (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone, dioxane, or ethanol) and water. The ratio can be varied to control the reaction rate.

    • Causality Note: The aqueous solvent system serves both to dissolve the substrate and to provide the nucleophile (water). The high polarity of the medium stabilizes the carbocation intermediate.[5]

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 50-70°C) for several hours to days. The reaction can be accelerated by the addition of a non-nucleophilic base (e.g., sodium bicarbonate) to neutralize the HBr formed.

  • Work-up: Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-hydroxy-3-methyladamantane, which can be purified by recrystallization or sublimation.

Summary of Reaction Parameters

The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of functionalized 3-methyladamantane derivatives.

Functionalization Nucleophile Key Reagents/Solvent Typical Temp. Product Reference
Amidation/Amination AcetonitrileH₂SO₄, Acetonitrile0°C to RTN-(3-Methyl-1-adamantyl)acetamide[8],[6]
Direct Amination UreaDiphenyl Ether180-200°C1-Amino-3-methyladamantane
Hydroxylation WaterAcetone/Water or Ethanol/WaterRT to 70°C1-Hydroxy-3-methyladamantane[13]
Alkoxylation Alcohol (ROH)Alcohol (as solvent)Varies1-Alkoxy-3-methyladamantane[14]
Azidation Sodium Azide (NaN₃)Polar Aprotic Solvent (e.g., DMF)Varies1-Azido-3-methyladamantane[15]

References

  • Journal of Military Pharmaco - Medicine N09 - 2022. (n.d.). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane.
  • BenchChem. (2026, February 12). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications.
  • BenchChem. (n.d.). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.
  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
  • University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • ChemEd X. (n.d.). Mechanism of Nucleophilic Substitution - SN2.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • ACS Publications. (n.d.). Mechanism for Nucleophilic Substitution and Elimination Reactions at Tertiary Carbon in Largely Aqueous Solutions.
  • ACS Publications. (2003, May 2). Solvolysis-decomposition of 2-adamantyl chloroformate: evidence for two reaction pathways.
  • Google Patents. (n.d.). WO2020075024A1 - Process for preparation of memantine.
  • Wiley Online Library. (2024, November 29). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine.
  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Google Patents. (n.d.). WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof.
  • BenchChem. (n.d.). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis.
  • Filo. (2024, February 22). Interpretation: Equation for the substitution reaction of 1-bromo-3-m...
  • ResearchGate. (n.d.). Changes in the solvolysis rate of 2-adamantyl bromide with the addition....
  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 1,3-Diaminoadamantane.
  • Wikipedia. (n.d.). 1-Bromoadamantane.
  • Wikipedia. (n.d.). Ritter reaction.
  • ACS Publications. (n.d.). Solvolyses of 1-adamantyl triflate and tresylate and 2-adamantyl tresylate: YOTr scale and relative nucleofugalities of various leaving groups based on 1-adamantyl ethanolysis.
  • BenchChem. (n.d.). 1-Bromo-3-methyladamantane | 702-77-2.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • PMC. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids.
  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • PubMed. (2001, November 7). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry?.
  • ResearchGate. (2025, August 9). Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series.
  • OpenOChem Learn. (n.d.). Ritter Reaction.
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • ResearchGate. (2025, August 10). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry.
  • Scribd. (n.d.). Reactions of Adamantanes in Electrophilic Media.
  • PubChem. (n.d.). 1-Bromo-3-methyladamantane.
  • Dalton Transactions (RSC Publishing). (n.d.). Nucleophilic substitution: a facile strategy for selective B–H functionalization of carboranes.
  • Thermo Fisher Scientific. (n.d.). Nucleophilic Substitution Reactions.

Sources

Application

Application Note: Cross-Coupling Reactions Involving Bridgehead Brominated Adamantanes

This Application Note is designed for researchers in medicinal chemistry and materials science. It addresses the specific challenge of forming C-C bonds at the sterically hindered, electron-rich bridgehead position of ad...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It addresses the specific challenge of forming C-C bonds at the sterically hindered, electron-rich bridgehead position of adamantane.

Introduction: The Bridgehead Challenge

Adamantane derivatives are prized in drug development for their ability to modulate lipophilicity (


), improve metabolic stability, and block ion channels (e.g., Amantadine, Memantine). However, functionalizing the bridgehead (C1) position via cross-coupling is notoriously difficult due to the "Bridgehead Constraint" :
  • Steric Hindrance: The cage structure blocks backside attack, rendering

    
     pathways impossible.
    
  • Electronic Resistance: The rigid scaffold prevents the planarization required for stable carbocation formation (

    
     is slow without superacids) or standard oxidative addition to Pd(0).
    
  • Lack of

    
    -Hydrogens:  While this prevents 
    
    
    
    -hydride elimination (a common failure mode in alkyl cross-coupling), it does not facilitate the initial oxidative addition step.

Conventional Pd-catalyzed methods (e.g., standard Suzuki/Heck) often fail with 1-bromoadamantane (1-AdBr) because Pd(0) cannot easily insert into the bulky C(sp³)-Br bond. This guide presents three distinct, field-proven protocols to overcome these barriers: a Modern Reductive Coupling (Ni-catalyzed) , a Classical Two-Step Suzuki , and a Kumada Coupling .

Mechanistic Insight: Radical vs. Polar Pathways

To couple 1-bromoadamantane, one must abandon the traditional two-electron oxidative addition mechanism favored by Palladium. Instead, successful strategies rely on Single Electron Transfer (SET) to generate a transient adamantyl radical, which is then captured by the metal center.

Graphviz Diagram 1: Mechanistic Divergence

This diagram illustrates why Nickel is superior to Palladium for this specific substrate.

G Start 1-Bromoadamantane (1-AdBr) Pd_Path Traditional Pd(0) Catalysis Start->Pd_Path Ni_Path Ni(I)/Ni(0) or Photoredox Start->Ni_Path OxAdd Oxidative Addition (Sterically Blocked) Pd_Path->OxAdd Fail No Reaction / Dehalogenation OxAdd->Fail High Barrier SET SET Activation (Radical Formation) Ni_Path->SET Radical 1-Ad• Radical SET->Radical Capture Radical Capture by Ni (Formation of L-Ni(II)-Ad) Radical->Capture Product Cross-Coupled Product Capture->Product Reductive Elimination

Figure 1: Mechanistic divergence showing the necessity of radical intermediates (SET) for bridgehead functionalization, bypassing the steric block of traditional oxidative addition.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Best for: Direct coupling of 1-AdBr with Aryl Bromides without pre-functionalization. Mechanism: Cross-Electrophile Coupling (XEC).[1][2] A reducing agent (Zn or Mn) turns over the Ni catalyst, allowing two electrophiles to couple.[2]

Materials
  • Substrate 1: 1-Bromoadamantane (1.0 equiv)[3]

  • Substrate 2: Aryl Bromide (Ar-Br) (1.0 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)

  • Reductant: Zinc dust (

    
    , activated) (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide)

  • Additives:

    
     (optional, can stabilize intermediates)
    
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, mix

    
     (10 mol%) and dtbbpy  (10 mol%) in NMP (1 mL/mmol) in a reaction vial. Stir until the solution turns deep green/blue.
    
  • Substrate Addition: Add 1-Bromoadamantane (1.0 equiv) and the Aryl Bromide (1.0 equiv) to the catalyst mixture.

  • Reductant Activation: Add Zinc dust (2.0 equiv). Note: Ensure Zn is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum if using older stock.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox (if applicable). Stir vigorously at 60°C for 12–24 hours .

    • Why 60°C? Higher temperatures may promote proto-dehalogenation; lower temperatures may not initiate the radical formation.

  • Work-up: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to dissolve excess Zn). Wash organic layer with LiCl solution (to remove NMP) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation:

  • Self-Check: If the reaction stays green and doesn't turn black (precipitated Ni(0)), the catalytic cycle is active. If yields are low, increase ligand loading to 15% to protect the Ni center.

Protocol B: Classical Suzuki-Miyaura (Two-Step)

Best for: Scale-up and when high regioselectivity is required. Concept: Since 1-AdBr cannot undergo direct oxidative addition with Pd, we first convert it to a nucleophile (Boronic Acid) via a Grignard intermediate.

Step 1: Synthesis of 1-Adamantyl Boronic Acid
  • Grignard Formation:

    • Flame-dry a 3-neck flask. Add Mg turnings (1.2 equiv) and a crystal of

      
      .
      
    • Add 1-Bromoadamantane (1.0 equiv) in anhydrous

      
      . Initiate reflux.
      
    • Critical: Bridgehead bromides form Grignards slowly. Use Rieke Magnesium or initiate with 1,2-dibromoethane if standard Mg fails.

    • Reflux for 2-4 hours to form 1-AdMgBr .

  • Boron Capture:

    • Cool the Grignard solution to -78°C.

    • Add Trimethyl borate (

      
      , 2.0 equiv) dropwise.
      
    • Warm to Room Temp (RT) overnight.

  • Hydrolysis: Quench with 1M HCl. Extract with

    
    . The boronic acid (
    
    
    
    ) is often a white solid.
Step 2: Suzuki Coupling[4]
  • Reagents:

    
     (1.2 equiv), Aryl Bromide (1.0 equiv), 
    
    
    
    (5 mol%),
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Mix reagents in a sealed tube under Argon.

    • Heat to 100°C for 16 hours.

    • Why Pd(dppf)? The large bite angle of dppf facilitates the reductive elimination of the bulky adamantyl group.

Protocol C: Kumada Coupling (Direct Grignard)

Best for: Cost-effective synthesis where functional group tolerance (e.g., ketones/esters) is not a primary concern.

Graphviz Diagram 2: Kumada Workflow

Visualizing the critical path for handling reactive Grignard reagents.

Kumada Step1 1. Grignard Generation (1-AdBr + Mg → 1-AdMgBr) Solvent: Et2O Step3 3. Coupling Reaction Add Ar-Br to Catalyst Dropwise add 1-AdMgBr Step1->Step3 Transfer via Cannula Step2 2. Catalyst Prep Pd(dppf)Cl2 or Ni(dppp)Cl2 (5 mol%) in THF Step2->Step3 Step4 4. Quench & Workup Dilute HCl Step3->Step4

Figure 2: Workflow for Kumada coupling. Note the "Cannula Transfer" step is critical to maintain inert conditions for the Grignard reagent.

Protocol Details
  • Preparation: Generate 1-AdMgBr (approx 1.0 M in ether) as described in Protocol B.

  • Catalysis: In a separate flask, dissolve Aryl Bromide (1.0 equiv) and

    
      (3-5 mol%) in THF.
    
    • Alternative:

      
        is a cheaper, often more effective alternative for alkyl-aryl couplings.
      
  • Addition: Cool the catalyst/aryl bromide mixture to 0°C. Dropwise add the 1-AdMgBr solution.

  • Completion: Warm to RT and reflux for 4-12 hours.

  • Note: This method is incompatible with electrophiles on the aryl ring (aldehydes, ketones, nitriles) unless protected.

Comparative Data & Optimization

ParameterProtocol A (Ni-XEC)Protocol B (Suzuki)Protocol C (Kumada)
Mechanism Radical / ReductivePolar / BoronPolar / Grignard
Substrate Scope High (Tolerates esters, nitriles)Very High (Tolerates almost all FGs)Low (No carbonyls/protic groups)
Operational Ease High (One pot, no pre-func)Low (2 steps, requires Grignard)Medium (Requires Grignard)
Key Catalyst

/ dtbbpy


or

Typical Yield 60-85%70-90%50-75%
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Solution: Check Zinc quality. Add 10-20 mol%

      
       to facilitate the reduction of the Ni pre-catalyst.
      
  • Problem: Homocoupling of Aryl Bromide (Ar-Ar) in Protocol A.

    • Solution: Add the Aryl Bromide slowly (syringe pump) or use a slight excess of 1-AdBr (1.5 equiv).

  • Problem: Protodehalogenation (Formation of Adamantane-H).

    • Solution: Ensure solvents are strictly anhydrous. In Protocol A, this indicates the radical is abstracting H from the solvent; switch from NMP to DMA or reduce temperature slightly.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Adamantyl Boronic Acids from 1-Bromoadamantane. Retrieved from .

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921.[4]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. (Context for Boronic Acid stability).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from .

  • Peng, L., Li, Z., & Yin, G. (2018). Photochemical Nickel-Catalyzed Reductive Migratory Cross-Coupling of Alkyl Bromides with Aryl Bromides. Organic Letters, 20(7), 1880–1883.

  • Schreiner, P. R., et al. (2018). Direct radical functionalization methods to access substituted adamantanes. Beilstein Journal of Organic Chemistry.

Sources

Method

Using (5S,7R)-1-bromo-3-methyladamantane as a pharmaceutical intermediate

Application Note: Strategic Utilization of (5S,7R)-1-Bromo-3-methyladamantane in Pharmaceutical Synthesis Abstract This technical guide outlines the strategic application of (5S,7R)-1-bromo-3-methyladamantane (CAS: 702-7...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5S,7R)-1-Bromo-3-methyladamantane in Pharmaceutical Synthesis

Abstract

This technical guide outlines the strategic application of (5S,7R)-1-bromo-3-methyladamantane (CAS: 702-79-4) as a high-value pharmacophore building block. Distinct from its dimethyl analog (used in Memantine), this mono-methylated scaffold offers a precise balance of lipophilicity and steric bulk, critical for modulating the bioavailability of CNS-active drugs and DPP-4 inhibitors. This document details the mechanistic principles of its reactivity, a validated protocol for its conversion to the amine functionality (Ritter Reaction), and quality control parameters.

Molecular Profile & Strategic Value

Structural Characteristics & Stereochemistry
  • IUPAC Name: 1-bromo-3-methyltricyclo[3.3.1.1^{3,7}]decane.

  • Stereochemical Note: While the designation (5S,7R) is chemically precise regarding bridgehead configuration, it is critical for the researcher to recognize that 1-bromo-3-methyladamantane possesses a plane of symmetry passing through C1, C3, C5, and C7. Consequently, the molecule is achiral (meso-like) . This is advantageous in GMP settings as it eliminates the need for enantioselective synthesis or chiral resolution steps.

  • Physicochemical Role: The adamantyl cage acts as a "lipophilic bullet," increasing logP by approximately 3.0 units. The C3-methyl group breaks the perfect symmetry of the parent adamantane, desymmetrizing the electronic environment at the C1 reactive center without imposing excessive steric hindrance found in 3,5-dimethyl variants.

Mechanism of Action in Synthesis

The utility of 1-bromo-3-methyladamantane relies entirely on the stability of the tertiary adamantyl carbocation .

  • S_N1 Dominance: Due to the rigid cage structure, backside attack (S_N2) is geometrically impossible (no Walden inversion). All substitutions proceed via an S_N1 mechanism involving a tertiary carbocation intermediate.

  • Cation Stability: The 3-methyl group provides inductive stabilization (+I effect) to the C1 carbocation, making this intermediate more reactive than unsubstituted 1-bromoadamantane but slightly less stable (and thus more selective) than the 3,5-dimethyl analog.

Synthetic Pathways & Applications

The following Graphviz diagram visualizes the primary synthetic workflows starting from 1-bromo-3-methyladamantane.

G Figure 1: Divergent synthetic pathways for 1-bromo-3-methyladamantane via carbocation intermediate. Start 1-Bromo-3-methyladamantane (Precursor) Cation Tertiary Carbocation (Intermediate) Start->Cation Acid/Lewis Acid (-Br⁻) Amine 1-Amino-3-methyladamantane (Antiviral/CNS targets) Cation->Amine 1. Ritter (MeCN) 2. Hydrolysis Ether Adamantyl Ethers (H1 Antihistamine analogs) Cation->Ether Solvolysis (ROH) Alkylation Friedel-Crafts Product (Aryl-Adamantane) Cation->Alkylation Ar-H (AlCl3)

Detailed Protocol: Synthesis of 1-Amino-3-methyladamantane

Objective: Conversion of 1-bromo-3-methyladamantane to its amine derivative via the Ritter Reaction . This is the industry-standard route for generating adamantane-based APIs (e.g., Somantadine analogs).

Target Audience: Process Chemists / MedChem.

Reagents & Equipment
  • Precursor: 1-Bromo-3-methyladamantane (1.0 eq).

  • Solvent/Reagent: Acetonitrile (MeCN) (Excess, acts as solvent and nucleophile).

  • Catalyst: Sulfuric Acid (H₂SO₄), 98% conc. (6.0 eq).

  • Quench: Sodium Hydroxide (NaOH), 50% aq. solution.

  • Solvent: Toluene (for extraction).

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and internal temperature probe.

Step-by-Step Methodology

Step 1: Carbocation Generation & Trapping (Ritter Reaction)

  • Charge: Load 1-bromo-3-methyladamantane (100 g, 436 mmol) into the reactor.

  • Solvent Addition: Add Acetonitrile (500 mL). Stir at 250 RPM to form a suspension.

  • Acid Addition (Critical): Cool the mixture to 0–5°C . Slowly add H₂SO₄ (256 g, 2.61 mol) dropwise over 60 minutes.

    • Expert Insight: The reaction is highly exothermic. The acid promotes the departure of the bromide (as HBr) and stabilizes the cation. Maintaining low temperature prevents polymerization of acetonitrile.

  • Reaction: Warm the mixture to 25°C and hold for 3 hours. Then, heat to 50°C for 6 hours.

    • Mechanism:[1][2] The carbocation is trapped by the lone pair of the acetonitrile nitrogen, forming a nitrilium ion, which tautomerizes to the N-acetyl intermediate.

Step 2: Hydrolysis of the Acetamide

  • Quench: Cool the reaction mass to 20°C. Pour the mixture slowly into ice water (1000 mL).

  • Reflux: Add NaOH (50% w/w) until pH > 12. Heat the biphasic mixture to reflux (approx. 100°C) for 12–18 hours.

    • Note: This step cleaves the acetyl group to release the free amine.

  • Extraction: Cool to room temperature. Extract the product with Toluene (3 x 300 mL).

  • Isolation: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation (Optional): Dissolve the residue in diethyl ether and bubble HCl gas to precipitate 1-amino-3-methyladamantane hydrochloride.

Quantitative Data Summary (Expected)
ParameterSpecificationNotes
Yield 75% – 82%High yield due to cation stability.
Purity (GC) > 98.5%Main impurity: Unreacted bromide or hydrolyzed alcohol.
Appearance White Crystalline SolidAs HCl salt.
Melting Point > 300°C (sublimes)Characteristic of adamantane amines.

Quality Control & Analytical Validation

To ensure the integrity of the intermediate, the following analytical markers must be verified.

Gas Chromatography (GC) Method
  • Column: HP-5 or DB-5 (Non-polar capillary column, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program: 100°C (hold 2 min) → Ramp 15°C/min → 250°C (hold 5 min).

  • Detection: FID.

  • Retention Time Logic:

    • 1-Bromo-3-methyladamantane: Elutes earlier (non-polar).

    • 1-Amino-3-methyladamantane: Elutes later (polar, may tail without derivatization).

    • 1-Hydroxy-3-methyladamantane (Impurity): Distinct peak between bromide and amine.

1H-NMR Validation (CDCl₃)
  • Diagnostic Signal (Precursor): The methylene protons adjacent to the Br-bearing carbon appear as a broad singlet/multiplet around 2.1–2.3 ppm .

  • Diagnostic Signal (Product): The methyl group at C3 appears as a sharp singlet at 0.85 ppm . The amine protons (

    
    ) typically appear as a broad singlet at 1.3–1.5 ppm  (concentration dependent).
    

Safety & Handling Protocols

  • Bromide Release: The reaction generates Hydrogen Bromide (HBr) gas during the initial acid addition. The reactor must be vented through a caustic scrubber (NaOH solution).

  • Cyanide Precaution: While acetonitrile is not cyanide, thermal decomposition under strong acid can theoretically release traces of HCN. Operate in a well-ventilated fume hood.

  • Skin Absorption: Adamantane derivatives are highly lipophilic and can penetrate the skin barrier, potentially carrying other contaminants with them. Double-gloving (Nitrile) is mandatory.

References

  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society. Link (Foundational chemistry of the adamantane cage).

  • BenchChem. (2025).[3] "Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane." BenchChem Technical Guides. Link (Protocol adaptation for methylated adamantanes).

  • Organic Chemistry Portal. (2019). "Ritter Reaction: Mechanism and Protocols." Organic Chemistry Portal. Link ( mechanistic grounding for the amination step).

  • National Institutes of Health (NIH). (2025). "The adamantane scaffold: Beyond a lipophilic moiety."[4][5] PubMed. Link (Review of pharmaceutical applications).

  • ChemicalBook. (2026). "1-Bromo-3,5-dimethyladamantane Properties and Uses." ChemicalBook. Link (Physical properties and industrial sourcing data).

Sources

Application

Application Note: Selective Synthesis of 1-Bromo-3-Methyladamantane via Bridgehead Substitution

Executive Summary This application note details the optimized protocol for the regioselective bromination of 1-methyladamantane to synthesize 1-bromo-3-methyladamantane . This compound is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective bromination of 1-methyladamantane to synthesize 1-bromo-3-methyladamantane . This compound is a critical intermediate in the synthesis of neuroprotective agents, including Memantine and Rimantadine analogs. Unlike standard aliphatic brominations, this procedure exploits the unique thermodynamic stability of the adamantyl tertiary carbocation to achieve high regioselectivity at the bridgehead (


) position without disrupting the existing methyl group.

Mechanistic Insight & Reaction Logic

The synthesis relies on Free-Radical Substitution followed by Ionic Trapping , governed by the specific geometry of the adamantane cage.

Why Position 3?

1-Methyladamantane possesses three remaining equivalent bridgehead carbons (positions 3, 5, and 7).

  • Kinetic vs. Thermodynamic Control: The bridgehead hydrogens are sterically accessible and the resulting tertiary radical/carbocation is stabilized by hyperconjugation with the cage structure (Orbital overlap).

  • Stability: The 1-methyl substituent exerts a mild inductive effect (+I), stabilizing the transition state at the meta-bridgehead positions (3, 5, 7).

  • Selectivity: Direct bromination with elemental bromine (

    
    ) preferentially targets these tertiary sites over secondary (methylene) sites due to the lower bond dissociation energy (BDE) of tertiary C-H bonds (~96 kcal/mol) compared to secondary C-H bonds (~99 kcal/mol).
    
Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from substrate to product.

ReactionMechanism Substrate 1-Methyladamantane (C11H18) Radical Tertiary Adamantyl Radical (C3) Substrate->Radical - HBr (Hydrogen Abstraction) Byproduct HBr (Gas) Substrate->Byproduct Initiation Br2 Homolysis (Heat/Reflux) Initiation->Substrate Br• attack Carbocation Tertiary Adamantyl Carbocation Radical->Carbocation Oxidation by Br2 Product 1-Bromo-3-methyladamantane (C11H17Br) Radical->Product + Br• Carbocation->Product + Br- (Ionic Pathway)

Figure 1: Mechanistic pathway showing the transformation of 1-methyladamantane to the 3-bromo derivative via tertiary radical/cation intermediates.

Safety Protocols (Critical)

Hazard Warning: Elemental Bromine (


) is extremely corrosive, toxic, and volatile.
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • HBr Trap: The reaction evolves copious amounts of Hydrogen Bromide (HBr) gas. An alkaline scrubber (NaOH solution) or a water trap must be connected to the condenser outlet.

  • PPE: Double nitrile gloves (or Viton/Butyl gloves for prolonged handling), face shield, and lab coat are mandatory.

  • Quenching: Keep a saturated solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate ready to neutralize bromine spills immediately.
    

Materials & Reagents

Reagent/SolventGradeRoleNotes
1-Methyladamantane >98%SubstrateStarting material.
Bromine (

)
Reagent GradeReagent & SolventUse in excess (4-6 equivalents).
Sodium Bisulfite ACS GradeQuenching AgentPrepare sat. aq. solution.
Dichloromethane (DCM) HPLC GradeExtraction SolventAlternative: Chloroform.
Methanol ACS GradeRecrystallizationFor purification.
Sodium Hydroxide TechnicalScrubber10% aq. solution for HBr trap.[1]

Experimental Protocol

Method: Neat Bromination under Reflux (Modified Stetter Procedure). Rationale: Using neat bromine avoids solvent competition and drives the reaction thermodynamically to the mono-brominated bridgehead product.

Process Workflow

Workflow Start Start: 1-Methyladamantane Setup Setup: 3-Neck Flask Reflux Condenser + HBr Trap Start->Setup Addition Addition: Add Br2 dropwise (Temp < 30°C) Setup->Addition Reflux Reaction: Reflux (60°C) 4 - 6 Hours Addition->Reflux Monitor Monitor: TLC/GC (Check for di-bromo) Reflux->Monitor Monitor->Reflux Incomplete Quench Quench: Ice + NaHSO3 (Remove excess Br2) Monitor->Quench Complete Extract Extraction: DCM Wash with Water/Brine Quench->Extract Purify Purification: Recrystallize (MeOH or Acetone) Extract->Purify Final Final Product: 1-Bromo-3-methyladamantane Purify->Final

Figure 2: Operational workflow for the synthesis, isolation, and purification.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

  • Connect the top of the condenser to an HBr trap (tube leading to a beaker of 10% NaOH).

  • Charge the flask with 1-Methyladamantane (15.0 g, 100 mmol) .

Step 2: Bromine Addition

  • Place the flask in an ice-water bath to cool to 0-5°C.

  • Add Bromine (25 mL, ~480 mmol, ~4.8 eq) to the addition funnel.

  • Slowly add the bromine dropwise to the solid substrate.[2]

    • Note: The reaction is exothermic.[3] Control addition to prevent runaway HBr evolution.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reflux

  • Heat the mixture to a gentle reflux (bath temp ~60-65°C).

  • Maintain reflux for 4 to 6 hours .

    • Checkpoint: Monitor by GC or TLC (Mobile phase: Hexane). The starting material should disappear. Prolonged heating (>10h) may lead to 1,3,5-tribromo derivatives.

Step 4: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Prepare a slurry of crushed ice (200 g) and Sodium Bisulfite (20 g) in a 1 L beaker.

  • Slowly pour the reaction mixture into the bisulfite slurry with vigorous stirring.

    • Observation: The red/brown color of bromine should fade to a yellow/white precipitate as the excess

      
       is reduced.
      
  • Add Dichloromethane (DCM, 100 mL) to dissolve the organic solids.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer once more with DCM (50 mL).

  • Combine organic layers and wash with:

    • Water (100 mL)

    • Saturated Sodium Bicarbonate (

      
      ) (100 mL) - Caution: Gas evolution.
      
    • Brine (100 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ) and concentrate under vacuum (Rotary Evaporator) to yield a crude off-white solid.
    

Step 5: Purification

  • Dissolve the crude solid in a minimum amount of hot Methanol (MeOH) .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and wash with cold methanol.

  • Dry under vacuum.[4]

Results & Characterization

The protocol typically yields a white crystalline solid.

ParameterSpecification / Expected Value
Yield 75% - 85%
Appearance White Crystalline Solid
Melting Point 76°C - 78°C (Lit. varies slightly by purity)
GC Purity > 98.5%

NMR (CDCl

)

0.9 (s, 3H,

), 1.4-2.4 (m, adamantane cage protons). Distinct shift of protons adjacent to Br.

Troubleshooting Guide:

  • Low Yield: Usually due to inefficient trapping of HBr (equilibrium issue) or insufficient bromine excess. Ensure vigorous stirring.

  • Poly-bromination: Reaction time was too long or temperature too high. Reduce reflux time to 3 hours.

  • Oily Product: Residual solvent or mixed isomers. Recrystallize twice from MeOH/Acetone (10:1).

References

  • Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Monofunktionelle Adamantan-Derivate. Chemische Berichte, 93(6), 1366-1371.

  • Moiseev, I. K., et al. (1976). Reactions of Adamantanes in Electrophilic Media.[5][6] Russian Chemical Reviews. (Foundational text on bridgehead substitution).

  • BenchChem. (2025).[4][5] Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.[3][4][5][7] (Analogous protocol adaptation).

  • Goebel, K., et al. (1968). Process for the production of 1-amino-adamantanes.[2][3][5][7][8] US Patent 3,391,142. (Describes bromination precursors for Memantine).

  • Schreiner, P. R., et al. (2012). Strategies for the Preparation of Functionalized Diamondoids. Strategies and Tactics in Organic Synthesis, Vol 8.[8]

Sources

Method

Application Notes and Protocols: Lithiation of (5S,7R)-1-bromo-3-methyladamantane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Lithiated Adamantanes in Medicinal Chemistry Adamantane derivatives have become indispensable scaffolds in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Lithiated Adamantanes in Medicinal Chemistry

Adamantane derivatives have become indispensable scaffolds in modern drug discovery, prized for their unique physicochemical properties. The rigid, three-dimensional cage-like structure of the adamantane core imparts a combination of high lipophilicity, metabolic stability, and the ability to orient substituents in well-defined spatial arrangements. This has led to their incorporation into a wide range of therapeutic agents, from antivirals to central nervous system drugs. The targeted functionalization of the adamantane nucleus is therefore a critical endeavor, and the generation of adamantyl organolithium species represents a powerful strategy for achieving this.[1][2]

This application note provides a detailed guide to the reaction conditions for the lithiation of a specific chiral derivative, (5S,7R)-1-bromo-3-methyladamantane, via a halogen-lithium exchange. We will delve into the mechanistic underpinnings of this transformation, explore the critical experimental parameters, and provide a comprehensive, field-tested protocol.

The Challenge of Bridgehead Lithiation: Mechanistic Considerations

The formation of organolithium reagents from organic halides is a cornerstone of synthetic organic chemistry.[3] The halogen-lithium exchange reaction, in particular, offers a versatile route to these valuable intermediates.[3] In the case of adamantane systems, the reaction proceeds at a bridgehead carbon, a tertiary position that presents unique steric and electronic challenges.

The generally accepted mechanism for the lithium-halogen exchange involves the formation of an "ate" complex, followed by the expulsion of the halide and the formation of the new organolithium species.[4] The rate of this exchange is influenced by several factors, including the nature of the halogen (I > Br > Cl), the stability of the resulting carbanion, and the choice of the lithiating agent.[3]

For bridgehead systems like adamantane, the resulting organolithium reagent possesses significant carbanionic character at a tertiary carbon, making it a potent nucleophile and a strong base.[5][6][7] The choice of the lithiating agent is paramount. While n-butyllithium (n-BuLi) is a common choice for many halogen-lithium exchanges, the more sterically hindered and highly basic tert-butyllithium (t-BuLi) is often more effective for the lithiation of tertiary halides.[8][9] The increased reactivity of t-BuLi can be attributed to its higher tendency to exist as a monomer in solution, particularly in the presence of coordinating solvents, which enhances its basicity and nucleophilicity.[10]

Visualizing the Lithiation Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Workup A (5S,7R)-1-bromo- 3-methyladamantane D Cool to -78 °C A->D B Anhydrous Solvent (e.g., THF, Et2O) B->D C Inert Atmosphere (Argon or Nitrogen) E Slow Addition of tert-Butyllithium D->E Maintain Temp. F Stir at -78 °C E->F Allow Exchange G Addition of Electrophile (e.g., CO2, Aldehyde) F->G Formation of (5S,7R)-1-lithiomethyl- 3-methyladamantane H Aqueous Workup G->H I Extraction & Purification H->I

Caption: Experimental workflow for the lithiation of (5S,7R)-1-bromo-3-methyladamantane.

Optimizing Reaction Conditions: A Data-Driven Approach

The successful lithiation of (5S,7R)-1-bromo-3-methyladamantane hinges on the careful control of several key experimental parameters. The following table summarizes the critical variables and their impact on the reaction outcome, based on established principles of organolithium chemistry.

ParameterRecommended ConditionRationale & Justification
Lithiating Agent tert-Butyllithium (t-BuLi)Highly basic and effective for halogen-metal exchange at sterically hindered positions.[8][9]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ethereal solvents are crucial for solvating the organolithium species, breaking down aggregates, and enhancing reactivity.[5] THF is generally a better coordinating solvent than diethyl ether.
Temperature -78 °C (Dry ice/acetone bath)Essential for maintaining the stability of the highly reactive organolithium intermediate and preventing side reactions such as elimination or reaction with the solvent.[6][8]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are extremely sensitive to air and moisture and can be pyrophoric.[5][6][11] Strict air-free techniques are mandatory.
Equivalents of Lithiating Agent 2.0 - 2.2 equivalentsA slight excess of the lithiating agent ensures complete consumption of the starting bromide.
Reaction Time 30 - 60 minutesHalogen-lithium exchange is typically a rapid process at low temperatures.[3] Longer reaction times may increase the likelihood of side reactions.

Detailed Experimental Protocol

Safety Precautions: Organolithium reagents are pyrophoric and react violently with water.[5][11] All procedures must be carried out by trained personnel in a well-ventilated fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Materials and Reagents:
  • (5S,7R)-1-bromo-3-methyladamantane

  • tert-Butyllithium (1.7 M in pentane)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile of choice (e.g., dry ice for carboxylation, anhydrous aldehyde or ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:
  • Reaction Setup:

    • Under a positive pressure of argon, flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an argon inlet.

    • Allow the flask to cool to room temperature under a stream of argon.

    • Dissolve (5S,7R)-1-bromo-3-methyladamantane (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add tert-butyllithium (2.1 eq) dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 45 minutes. The solution may become slightly cloudy, indicating the formation of the lithium bromide salt.

  • Quenching with an Electrophile (Example: Carboxylation):

    • In a separate flask, place an excess of crushed dry ice.

    • Using a cannula, slowly transfer the solution of the lithiated adamantane onto the dry ice, ensuring the reaction remains under a positive pressure of argon.

    • Allow the mixture to warm to room temperature slowly.

  • Workup and Purification:

    • Once the excess dry ice has sublimed, cautiously quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by column chromatography or recrystallization as appropriate.

Visualizing the Reaction Mechanism

Lithiation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start (5S,7R)-1-bromo-3-methyladamantane Lithium_Intermediate (5S,7R)-1-lithio-3-methyladamantane Start->Lithium_Intermediate Halogen-Lithium Exchange tBuLi 2 t-BuLi Final_Product Functionalized Adamantane Lithium_Intermediate->Final_Product Quench with Electrophile (E+) Byproducts LiBr + t-BuBr

Caption: Mechanism of halogen-lithium exchange and subsequent electrophilic quench.

Conclusion

The lithiation of (5S,7R)-1-bromo-3-methyladamantane via halogen-lithium exchange is a robust and efficient method for the generation of a valuable chiral organometallic intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of air and moisture, high yields of the desired lithiated species can be achieved. This protocol provides a solid foundation for researchers to access a wide array of functionalized chiral adamantane derivatives for applications in drug discovery and development.

References

  • Wikipedia. Organolithium reagent. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

  • Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]

  • Perry, M. A., & Rychnovsky, S. D. (2015). Generation, structure and reactivity of tertiary organolithium reagents. Natural product reports, 32(4), 517–533. [Link]

  • FMC Lithium. Organolithium compounds, properties & structures. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Reich, H. J. (2021). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. ChemRxiv. [Link]

  • G. K. S. Prakash, T. Mathew, D. Hoole, P. M. Esteves, Q. Wang, G. Rasul, G. A. Olah, J. Am. Chem. Soc. 2004, 126, 15770-15776.
  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • G. A. Olah, G. K. S. Prakash, Q. Wang, X.-y. Li, Eds., Superelectrophiles and Their Chemistry, Wiley, Hoboken, NJ, 2008.
  • Wikipedia. tert-Butyllithium. [Link]

  • Knochel, P. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2948. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. [Link]

  • Science Beta. Organolithium reagent. [Link]

  • Google Patents. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Wikipedia. 1-Bromoadamantane. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(3), 149-161. [Link]

  • LookChem. Cas 53398-55-3,1-BROMO-3,5,7-TRIMETHYLADAMANTANE. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 1-Amino-3-methyladamantane from 1-Bromo-3-methyladamantane via the Ritter Reaction

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-amino-3-methyladamantane, a key pharmacophore, starting from its bromo precursor, 1-bromo-3-methyladamantane. The described me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-amino-3-methyladamantane, a key pharmacophore, starting from its bromo precursor, 1-bromo-3-methyladamantane. The described methodology is centered around the robust and widely-utilized Ritter reaction, followed by amide hydrolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product to ensure scientific integrity and reproducibility.

Introduction & Scientific Background

Adamantane and its derivatives are rigid, lipophilic, three-dimensional structures that have become privileged scaffolds in medicinal chemistry. Their unique cage-like structure allows them to interact with biological targets with high specificity. 1-Amino-3-methyladamantane is structurally analogous to Memantine (1-amino-3,5-dimethyladamantane), a well-known NMDA receptor antagonist used in the treatment of Alzheimer's disease. The synthesis of such aminoadamantanes is a critical process in the development of new central nervous system (CNS) therapeutics and other bioactive molecules.

The conversion of a tertiary alkyl halide, such as 1-bromo-3-methyladamantane, to a primary amine is efficiently achieved through a two-step sequence involving the Ritter reaction.[1][2] This reaction is exceptionally valuable for creating amines at sterically hindered tertiary carbons, a task that is challenging for many standard amination methods.[3] The process first involves the formation of a stable tertiary carbocation, which is then trapped by a nitrile (e.g., acetonitrile) to form an intermediate N-alkyl amide. Subsequent hydrolysis of this stable amide yields the desired primary amine.[4][5]

Reaction Mechanism: The Ritter Pathway

The overall transformation proceeds in two distinct stages: (I) N-Alkylation via the Ritter Reaction and (II) Amide Hydrolysis.

Stage I: Ritter Reaction The mechanism is initiated by the action of a strong acid, typically concentrated sulfuric acid, which facilitates the departure of the bromide ion from 1-bromo-3-methyladamantane. This generates a highly stable tertiary adamantyl carbocation. The lone pair of electrons on the nitrogen atom of the nitrile (acetonitrile) then performs a nucleophilic attack on this carbocation. The resulting nitrilium ion is subsequently attacked by water during the aqueous workup, leading to a series of proton transfers that ultimately yield the stable N-(3-methyladamantan-1-yl)acetamide intermediate.[2][6]

Stage II: Amide Hydrolysis The isolated N-acetyl intermediate is then subjected to hydrolysis under either acidic or basic conditions to cleave the amide bond. This step liberates the free primary amine, 1-amino-3-methyladamantane, which is often converted to its hydrochloride salt for improved stability, handling, and purification.

Overall Synthetic Scheme

Caption: Overall synthesis of 1-Amino-3-methyladamantane HCl.

Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
1-Bromo-3-methyladamantane≥97%Sigma-Aldrich, TCIStarting material.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher ScientificActs as both solvent and nitrogen source.[4]
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%VWRCatalyst for carbocation formation.[1]
TolueneACS GradeSigma-AldrichExtraction solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeFor basification and hydrolysis.
Diethylene Glycol≥99%Alfa AesarHigh-boiling solvent for hydrolysis.
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificFor salt formation.
Isopropyl Alcohol (IPA)ACS GradeVWRRecrystallization solvent.
Deionized Water (H₂O)Type II or betterIn-houseFor workup and solutions.
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-houseFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent.

4.2. Equipment

  • Three-neck round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper or meter

  • Standard laboratory glassware

4.3. Safety Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[7][8]

  • Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive and causes severe burns. It reacts exothermically with water. Always add acid slowly to the reaction mixture, never the other way around.[7]

  • Solvents: Toluene and IPA are flammable. Ensure no ignition sources are nearby.

  • Sodium Hydroxide: Corrosive solid and solutions. Causes severe skin and eye damage.

  • Adamantane Derivatives: Handle with care, avoiding dust inhalation and skin contact.[9][10]

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

5.1. Stage 1: Synthesis of N-(3-methyladamantan-1-yl)acetamide

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Charging Reagents: Charge the flask with 1-bromo-3-methyladamantane (e.g., 22.9 g, 0.1 mol) and acetonitrile (100 mL). Begin stirring to dissolve the starting material.

  • Acid Addition: Once the mixture is cooled to 0-5 °C, add concentrated sulfuric acid (e.g., 54.4 g, 0.55 mol) dropwise via the dropping funnel over 60-90 minutes.

    • Causality Note: The slow, cooled addition is critical to manage the significant heat generated from the ionization of the alkyl bromide and the solvation of the acid. A rapid temperature increase can lead to unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Then, heat the reaction mixture to 45-50 °C and maintain for 8-12 hours.[4]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting bromide spot is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 500 g). Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring.

    • Trustworthiness Note: This quenching step neutralizes the strong acid and precipitates the organic product. It must be done slowly to control the exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) until the aqueous layer is neutral/basic, and finally with brine (100 mL).

  • Isolation: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude N-(3-methyladamantan-1-yl)acetamide, typically as a solid. This crude product can be used directly in the next step.

5.2. Stage 2: Hydrolysis and Salt Formation

  • Reaction Setup: Place the crude amide from Stage 1 into a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add sodium hydroxide pellets (e.g., 20 g, 0.5 mol) and diethylene glycol (150 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 150-160 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting amide.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the viscous mixture with deionized water (200 mL) and extract the product (the free amine base) with toluene (3 x 100 mL).

  • Salt Formation: Combine the organic extracts. While stirring, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the solution is acidic (test with pH paper). The 1-amino-3-methyladamantane hydrochloride will precipitate as a white solid.

  • Purification and Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold toluene or acetone to remove impurities.

  • Recrystallization: For higher purity, recrystallize the crude hydrochloride salt from a suitable solvent such as isopropyl alcohol (IPA) or a methanol/acetone mixture.[4] Dry the final product in a vacuum oven at 50-60 °C.

Expected Results & Data

ParameterExpected Value / ObservationMethod of Analysis
Intermediate Amide White to off-white solidVisual
Yield (Stage 1)80-90%Gravimetric
Final Product (HCl Salt) White crystalline solid[11]Visual
Overall Yield70-80% (from bromo precursor)Gravimetric
Purity≥98%HPLC, TLC[12]
Melting Point (HCl Salt)>300 °C (decomposes)Melting Point App.
¹H NMR (DMSO-d₆) Characteristic peaks for adamantyl cage and methyl group, broad singlet for -NH₃⁺NMR Spectroscopy
Mass Spectrometry (ESI+) [M+H]⁺ corresponding to the free base (m/z ≈ 166.16)MS

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction; insufficient acid; temperature too low.Ensure complete consumption of starting material via TLC; verify acid concentration; maintain reaction temp at 45-50 °C.
Dark-colored Reaction Mixture Side reactions/charring due to excessive heat.Ensure controlled addition of H₂SO₄; do not exceed the recommended reaction temperature.
Emulsion during Extraction Presence of unhydrolyzed amide or other surfactants.Add a small amount of brine to the separatory funnel to help break the emulsion.
Incomplete Hydrolysis (Stage 2) Insufficient heating time or base concentration.Extend reflux time and monitor by TLC; ensure an adequate molar excess of NaOH is used.
Product Fails to Precipitate Insufficient HCl added; product is too soluble.Add more HCl solution/gas until precipitation is complete; cool the solution in an ice bath to reduce solubility.

References

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ritter reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Ritter Reaction Mechanism - YouTube. (2024). YouTube. [Link]

  • Ritter reaction. (n.d.). Name-Reaction.com. [Link]

  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (2022). Journal of Military Pharmaco - Medicine. [Link]

  • US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents. (n.d.).
  • Hua Zhu, Jianwei Guo, & Chufen Yang. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons | Journal of the American Chemical Society. (2012). ACS Publications. [Link]

  • The Ritter reaction is especially valuable for the synthesis of 3^{ \cir.. - Filo. (2023). Filo. [Link]

  • What are some safety precautions to take when working with strong acids and strong bases? (2022). Quora. [Link]

  • Ritter and Grignard Reaction. An overview... (2004). The Hive. [Link]

  • Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG. (2021). Chemos GmbH&Co.KG. [Link]

  • Adamantane (Cas 281-23-2) MSDS. (n.d.). Scribd. [Link]

  • A simple method for synthesis of amantadine hydrochloride. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • MSDS E Adamantane 5.0 - NETZSCH Analyzing & Testing. (n.d.). NETZSCH. [Link]

  • Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. (2014). Hindawi. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Bromo-3-methyladamantane

Case ID: PUR-ADAM-003 Compound: 1-Bromo-3-methyladamantane (CAS: 702-77-2) Support Tier: Level 3 (Senior Application Scientist) Executive Summary Purifying 1-bromo-3-methyladamantane requires balancing the removal of stu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ADAM-003 Compound: 1-Bromo-3-methyladamantane (CAS: 702-77-2) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Purifying 1-bromo-3-methyladamantane requires balancing the removal of stubborn impurities (unreacted 1-methyladamantane and poly-brominated byproducts) against the compound's susceptibility to hydrolysis. While the adamantane cage provides steric protection, the tertiary bromide is labile under prolonged thermal stress in protic media.

This guide prioritizes Recrystallization from Methanol as the primary purification vector, with Silica Chromatography reserved for difficult separation of poly-brominated species.

Module 1: Diagnostic & Triage

Before selecting a protocol, identify the state of your crude product.

ObservationDiagnosisRecommended Action
Red/Brown Color Residual elemental Bromine (

) or Iron salts.
Protocol A (Chemical Wash)
Oily/Sticky Solid Presence of solvent or unreacted 1-methyladamantane (MP depression).Protocol B (Recrystallization)
Low MP / Wide Range Poly-brominated impurities (e.g., 1,3-dibromo-5-methyladamantane).Protocol C (Chromatography)
White Solid High purity likely.Verify via GC/NMR.
Purification Decision Matrix

PurificationLogic Start Crude 1-Bromo-3-methyladamantane ColorCheck Is it Red/Brown? Start->ColorCheck Wash Protocol A: Bisulfite Wash ColorCheck->Wash Yes SolidCheck Is it a distinct solid? ColorCheck->SolidCheck No Wash->SolidCheck Recryst Protocol B: Recrystallization (MeOH) SolidCheck->Recryst Yes Column Protocol C: Silica Chromatography SolidCheck->Column No (Oily) PurityCheck Purity > 98%? Recryst->PurityCheck PurityCheck->Column No Final Final Product (White Crystalline Solid) PurityCheck->Final Yes Column->Final

Caption: Logical workflow for selecting the appropriate purification method based on crude product characteristics.

Module 2: Experimental Protocols

Protocol A: Quenching & Chemical Wash (Removal of )

Use this if your crude material is red/brown. Elemental bromine is toxic and volatile; perform in a fume hood.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Chloroform . Use approximately 10 mL solvent per gram of crude.

  • Quenching: Prepare a 10% aqueous solution of Sodium Metabisulfite (

    
    ) or Sodium Thiosulfate.
    
  • Extraction:

    • Wash the organic layer with the bisulfite solution in a separatory funnel.

    • Visual Cue: The organic layer should shift from red/brown to pale yellow or colorless as

      
       is reduced to bromide.
      
  • Workup:

    • Wash organic layer with water (

      
      ), then Brine (
      
      
      
      ).
    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the "stripped" crude solid.

Protocol B: Recrystallization (The Gold Standard)

Adamantane derivatives often exhibit high solubility in non-polar solvents but limited solubility in cold polar protic solvents, making Methanol (MeOH) the ideal candidate.

Safety Warning: Perform in a hood. Methanol is flammable and toxic.

Step-by-Step:

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Hot Dissolution:

    • Add Methanol slowly while heating the flask to near-boiling (~60°C).

    • Critical: Add just enough solvent to dissolve the solid.[2] If a small amount of dark insoluble material remains, perform a hot filtration.

    • Note: Avoid prolonged boiling to prevent solvolysis (formation of methoxy-adamantane derivatives).

  • Controlled Cooling:

    • Remove from heat and allow to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

    • Once at room temp, transfer to an ice bath (0-4°C) for 1 hour.

  • Collection:

    • Filter the white crystals using a Buchner funnel.

    • Wash with a small volume of ice-cold Methanol .

  • Drying: Dry under vacuum at 40°C.

Data: Typical Solubility Profile

Solvent Cold (25°C) Hot (Reflux) Suitability
Methanol Low High Excellent
Acetone Moderate High Good (Low recovery)
Hexanes High High Poor (Too soluble)

| Water | Insoluble | Insoluble | Avoid (Hydrolysis risk) |

Protocol C: Column Chromatography (Difficult Separations)

Use this if Recrystallization fails to remove the di-bromo impurity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with 100% Hexanes (or Pentane) to elute unreacted adamantane, then slowly introduce DCM (up to 10-20%).

  • Detection: Adamantanes lack strong UV chromophores. Use Iodine Staining or KMnO4 stain for TLC visualization.

    • Rf values (approximate in 10% DCM/Hexane):

      • 1-Methyladamantane: ~0.8 (Elutes first)

      • 1-Bromo-3-methyladamantane: ~0.5

      • Poly-brominated species: ~0.3-0.4

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

A: This is a common phenomenon with adamantane derivatives, often caused by:

  • Too much solvent: The solution is not supersaturated enough. Evaporate 20% of the solvent and retry.

  • Impurity depression: High levels of unreacted 1-methyladamantane lower the melting point.

    • Fix: "Seed" the mixture with a tiny crystal of pure product if available. Alternatively, switch to a mixed solvent system: Dissolve in minimal Acetone, then add Water dropwise until turbidity persists, then heat to clear and cool.

Q2: The product turned yellow after drying in the oven.

A: You likely trapped trace amounts of elemental bromine or HBr in the crystal lattice, which oxidized upon heating.

  • Fix: Re-dissolve in DCM, repeat the Sodium Metabisulfite wash (Protocol A) , and recrystallize. Ensure the drying oven does not exceed 50°C.

Q3: Can I use water to wash the product?

A: Only during the extraction phase (Protocol A) when the compound is dissolved in a hydrophobic solvent (DCM). Do not boil the solid in water or aqueous acid; tertiary bridgehead bromides can hydrolyze to 1-hydroxy-3-methyladamantane (the alcohol) under thermal stress in aqueous media [1].

Q4: What is the expected Melting Point?

A: While specific batch data varies, 1-bromoadamantane melts at ~116-118°C. The methyl derivative (1-bromo-3-methyladamantane) typically exhibits a similar high melting point range (solid at RT). If your product melts below 80°C, it is likely impure [2].

References

  • PubChem. (2025).[3] 1-Bromo-3-methyladamantane (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane (US20110306796A1).[4] Retrieved from [4]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-3-methyladamantane Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3-methyladamantane. This guide is designed to provide in-depth troubleshooting for common issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3-methyladamantane. This guide is designed to provide in-depth troubleshooting for common issues encountered during coupling reactions involving this sterically demanding substrate. The unique cage-like structure of adamantane derivatives presents specific challenges, and this resource aims to equip you with the knowledge to overcome them.

Section 1: Understanding the Core Challenges with 1-Bromo-3-methyladamantane

This section addresses fundamental questions about the reactivity of 1-bromo-3-methyladamantane, which is crucial for troubleshooting any subsequent coupling reactions.

Q1: Why are coupling reactions with 1-bromo-3-methyladamantane so challenging?

The primary challenge stems from the inherent structure of the adamantane cage.[1] The bromine atom is located at a tertiary bridgehead carbon, which is sterically shielded.[2] This significant steric hindrance makes it difficult for nucleophiles and catalyst complexes to access the reaction center, which can dramatically slow down or inhibit reactions that would otherwise proceed smoothly with less bulky substrates.[3][4]

Q2: What is the dominant reaction mechanism for nucleophilic substitution on 1-bromo-3-methyladamantane, and why is this important?

Due to the extreme steric hindrance, the backside attack required for a concerted SN2 reaction is impossible.[2] Therefore, nucleophilic substitution reactions on 1-bromo-3-methyladamantane proceed almost exclusively through a stepwise SN1 mechanism.[2][5][6][7] This is a critical piece of information for troubleshooting because it means the reaction rate is dependent on the formation of a stable tertiary carbocation intermediate.[2][8] Factors that stabilize this carbocation will favor the reaction.

Q3: How does the stability of the adamantyl carbocation influence reactivity?

The adamantyl carbocation is relatively stable for a tertiary carbocation, which facilitates SN1-type reactions.[8] The methyl group in 1-bromo-3-methyladamantane further stabilizes the carbocation through an inductive effect.[8] Understanding this allows you to choose reaction conditions that favor carbocation formation, such as using polar protic solvents.[6][7][9]

Section 2: General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

Low conversion rates in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are a common frustration. This section provides a general framework for diagnosing and resolving these issues.

Q4: My palladium-catalyzed cross-coupling reaction has stalled. What are the most likely causes?

There are several potential culprits when a cross-coupling reaction fails to go to completion:

  • Catalyst Deactivation: The palladium catalyst may be poisoned or may have decomposed.[10][11][12] This can be caused by impurities in the reagents or solvents, or by the reaction conditions themselves. In some cases, the substrate or product can inhibit the catalyst.[13]

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[14] For a sterically hindered substrate like 1-bromo-3-methyladamantane, bulky, electron-rich phosphine ligands are often necessary to promote the reaction and prevent catalyst decomposition.[15][16]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for both catalyst activity and substrate solubility.[17][18] An inappropriate base can fail to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) or can lead to side reactions.[19][20]

  • Substrate Quality: Impurities in the 1-bromo-3-methyladamantane or the coupling partner can interfere with the reaction. Ensure your starting materials are pure.

Q5: How do I choose the right ligand for coupling with a sterically hindered substrate?

For sterically demanding substrates, the ligand must balance steric bulk with electronic properties to be effective.[16]

  • Bulky Ligands: Ligands with significant steric bulk, such as those with tert-butyl or adamantyl groups themselves, can create a more open coordination sphere around the palladium atom, which can facilitate the coupling of other bulky fragments.[15][16]

  • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step in many cross-coupling reactions.[21]

A troubleshooting workflow for low conversion rates is depicted below:

Caption: A general workflow for troubleshooting low conversion rates.

Q6: Could the palladium catalyst be deactivating? How can I prevent this?

Catalyst deactivation is a common cause of low yields.[10][12] Deactivation can occur through several pathways, including the formation of inactive palladium black or off-cycle complexes.[11][22]

Prevention Strategies:

  • Use High-Purity Reagents and Solvents: Degas solvents to remove oxygen, which can oxidize the active Pd(0) catalyst.

  • Choose Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can protect the palladium center from aggregation and decomposition.[17]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and stability.

  • Consider Additives: In some cases, additives like halide salts can stabilize the catalyst or accelerate key steps in the catalytic cycle.[11]

Section 3: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling
Q7: My Suzuki-Miyaura coupling of 1-bromo-3-methyladamantane with a boronic acid is giving low yields. What should I check first?

For Suzuki-Miyaura reactions, in addition to the general points above, consider the following:

  • Base Selection: The base is critical for activating the boronic acid.[19] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the yield, and an empirical screen is often necessary.[17]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively consuming your starting material.[18] This can be exacerbated by the presence of water and a strong base. Using anhydrous conditions or a milder base like KF might help.[18][19]

  • Solvent Choice: A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent like DMF or the addition of water can be beneficial for both solubility and reaction rate. However, be mindful of water's role in protodeboronation.[18]

Parameter Recommendation for Sterically Hindered Suzuki Coupling Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligandProvides a source of active Pd(0) in situ.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphinesOvercomes steric hindrance and stabilizes the catalyst.[17]
Base K₃PO₄, Cs₂CO₃Strong enough to activate the boronic acid but can be less prone to side reactions than hydroxides.[17]
Solvent Toluene, Dioxane, or THF (often with a co-solvent or water)Good solubility for many organic substrates. Water can sometimes accelerate the reaction but must be used with caution.[18]
Buchwald-Hartwig Amination
Q8: I'm struggling with a Buchwald-Hartwig amination of 1-bromo-3-methyladamantane. What are the key considerations?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be challenging with bulky substrates.[23][24][25]

  • Base Choice: Strong, non-nucleophilic bases like sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or LHMDS are typically used.[23] The choice of cation (Na⁺, Li⁺) can sometimes influence the reaction outcome.

  • Ligand Selection: As with other cross-couplings of adamantyl halides, bulky, electron-rich phosphine ligands are essential.[24]

  • Amine Substrate: The nature of the amine coupling partner is important. Primary amines can sometimes inhibit the catalyst by displacing the phosphine ligand.[22] Sterically hindered amines will require more forcing conditions.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling
Q9: My Sonogashira coupling to form an adamantyl-alkyne is not working. What are some common pitfalls?

The Sonogashira coupling is used to form C(sp²)-C(sp) or C(sp³)-C(sp) bonds.[26]

  • Copper Co-catalyst: Traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI).[26] However, this can lead to the unwanted homo-coupling of the terminal alkyne (Glaser coupling).[26][27] If you observe significant amounts of this side product, consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.[28]

  • Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.[27]

  • Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which promotes homo-coupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for a Screening Experiment to Optimize Base and Solvent in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to quickly identify promising conditions.

  • Preparation: In an array of reaction vials inside a glovebox, add 1-bromo-3-methyladamantane (1.0 equiv), the desired boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Dispensing: To each vial, add a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-Bu; 2.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., toluene, dioxane, THF/H₂O mixture; to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion rate and identify any major side products.

References

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC.
  • 1-Bromo-3,5-dimethyladamantane - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Factors affecting SN1 reaction: Substrate Nucleophilicity Solvent Steric .. - Filo. Filo.
  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. University of Calgary.
  • 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applic
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
  • 4.7: Factors Affecting the SN1 Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
  • 7.
  • A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis - Benchchem. Benchchem.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC.
  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions - Pharmaguideline. Pharmaguideline.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
  • What do ligands actually do in a metal catalyzed coupling reaction? : r/chemistry - Reddit. Reddit.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem. Benchchem.
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Nobel Prize.
  • MIT Open Access Articles Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temper
  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst | CCS Chemistry. Chinese Chemical Society.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. White Rose eTheses Online.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
  • troubleshooting low conversion in Suzuki coupling reactions - Benchchem. Benchchem.
  • Catalysts Containing the Adamantane Scaffold | Request PDF - ResearchGate.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • Buchwald–Hartwig amin
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. ConnectSci.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane - Benchchem. Benchchem.
  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening - ChemRxiv. ChemRxiv.
  • 1-Bromoadamantane - Wikipedia. Wikipedia.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. MIT DSpace.
  • 1-Bromo-3-methyladamantane | C11H17Br | CID 429462 - PubChem - NIH.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • 12 - International Journal of New Chemistry.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Struggling on suzuki couplings : r/Chempros - Reddit. Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • What is the best procedure for Sonogashira coupling? - ResearchGate.
  • US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Beilstein Journals.

Sources

Troubleshooting

Storage stability and degradation of (5S,7R)-1-bromo-3-methyladamantane

This is Dr. Aris Thorne, Senior Application Scientist at the Fine Chemical Stability Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Fine Chemical Stability Center.

Below is the technical support guide for (5S,7R)-1-bromo-3-methyladamantane . I have structured this as a dynamic troubleshooting hub to address your specific stability and handling concerns directly.

CAS: 702-77-2 (Generic) | Formula: C₁₁H₁₇Br | State: Viscous Liquid/Oil

Core Directive

(5S,7R)-1-bromo-3-methyladamantane is a chiral, tertiary bridgehead halide. Unlike standard alkyl halides, its degradation profile is governed by the unique steric constraints of the adamantane cage. Your primary stability risks are solvolytic hydrolysis (loss of chemical purity) and photolytic debromination (discoloration), rather than racemization.

This guide provides the protocols necessary to maintain the integrity of this intermediate during storage and experimental use.

Part 1: Critical Storage & Handling (FAQ)
Q1: My sample has arrived as a colorless oil. What are the optimal long-term storage conditions?

Recommendation: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Why? While 1-bromoadamantanes are thermally stable up to moderate temperatures, the C-Br bond is susceptible to slow hydrolysis in the presence of atmospheric moisture. The methyl group at the C3 position inductively stabilizes the carbocation intermediate, making this analog more reactive towards hydrolysis than unsubstituted 1-bromoadamantane [1, 3].[1]

  • Container: Use amber glass vials with PTFE-lined caps to prevent light-induced homolysis and leaching from standard plasticizers.

Q2: The liquid has turned from colorless to pale yellow/brown. Is it still usable?

Diagnosis: The color change indicates the liberation of elemental bromine (


) or radical species due to photolytic degradation  or oxidation.
  • Impact: Trace yellowing is often cosmetic and may not significantly affect stoichiometry in robust reactions (e.g., Grignard formation). However, for sensitive nucleophilic substitutions or kinetic studies, purification is required.

  • Action:

    • Minor Yellowing: Sparge with dry Argon for 15 minutes to remove volatile bromine species.

    • Dark Brown/Opaque: Perform a rapid filtration through a short plug of basic alumina or silica gel (see Protocol A below).

Q3: Will the compound racemize during storage or hydrolysis?

Technical Insight: No. The chirality of (5S,7R)-1-bromo-3-methyladamantane is structurally "locked" by the rigid cage.

  • Mechanism: Degradation primarily occurs via an

    
     pathway. The resulting 1-adamantyl carbocation is pyramidal and rigid. Unlike flexible acyclic cations that planarize and racemize, the adamantyl cation blocks backside attack (
    
    
    
    is impossible).
  • Outcome: Nucleophilic attack (e.g., by water) occurs from the front side, leading to retention of configuration . Therefore, hydrolyzed impurities will likely retain the (5S,7R) stereochemistry, but your chemical purity will drop [4].

Part 2: Degradation Pathways & Troubleshooting
Visualizing the Failure Points

The following diagram illustrates the two primary degradation routes: Hydrolysis (Moisture) and Homolysis (Light/Heat).

DegradationPathways cluster_legend Pathway Legend Compound (5S,7R)-1-Bromo-3-methyladamantane (Active Reagent) Cation Tertiary Carbocation (Rigid/Pyramidal) Compound->Cation Moisture (H2O) Rate: Fast in polar solvents Radical Adamantyl Radical + Br• Compound->Radical UV Light / Heat (>50°C) Alcohol (5S,7R)-1-Hydroxy-3-methyladamantane (Hydrolysis Impurity) Cation->Alcohol Nucleophilic Attack (Retention of Config) Bromine Br2 (Yellow/Brown Color) Radical->Bromine Dimerization key1 Blue = Solvolytic Pathway (Chemical Purity Loss) key2 Red = Photolytic Pathway (Discoloration)

Caption: Figure 1. Degradation pathways of (5S,7R)-1-bromo-3-methyladamantane. The primary risk is moisture-driven hydrolysis (Blue) leading to the alcohol. Light exposure leads to bromine release (Red).

Part 3: Experimental Protocols
Protocol A: Purification of Degraded Samples

If your sample shows significant yellowing or purity <95% (by GC), use this rapid purification method. Distillation is possible but risky due to the high boiling point (~201°C) and potential for thermal degradation [2, 5].

Method: Silica Plug Filtration

  • Preparation: Pack a small glass column or fritted funnel with Silica Gel 60 (230-400 mesh).

  • Solvent System: Use 100% Hexanes or Pentane (non-polar). The bromide is highly lipophilic, while the degradation product (alcohol) is more polar.

  • Loading: Dilute the yellow oil in a minimum amount of hexanes (1:1 v/v).

  • Elution: Flush with 3-5 column volumes of hexanes.

    • The yellow bromine bands should stay on the silica or elute very early.

    • The adamantanol impurity will remain on the silica (requires ether/ethyl acetate to move).

  • Recovery: Collect the colorless filtrate and concentrate under reduced pressure (Rotavap) at <40°C.

Protocol B: Purity Verification (GC-MS)

Standard HPLC is often difficult due to weak UV absorption of the adamantane cage. GC-MS is the gold standard for this compound.

  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Expected Retention: The 1-bromo-3-methyl derivative will elute before the 1-hydroxy derivative due to the hydrogen bonding capability of the alcohol increasing its interaction with the stationary phase (despite the higher MW of the bromide).

  • Mass Spec Signature: Look for the molecular ion peaks at m/z 228/230 (1:1 isotopic ratio for

    
    ). Loss of Br gives the base peak at m/z 149  (3-methyladamantyl cation) [5].
    
Part 4: Quantitative Data Summary
PropertyValueRelevance to Stability
Physical State Viscous Liquid / Low-melting SolidLiquid state increases surface area for hydrolysis compared to crystalline solids.
Boiling Point ~201°C (at 760 mmHg) [2, 6]High BP requires high vacuum for distillation; thermal degradation risk.
Density 1.224 g/mL [2]Denser than water; if water condenses, it will sit on top (phase separation).
Chirality (5S,7R) EnantiomerStable. Racemization is energetically unfavorable under storage conditions.
Solubility DCM, Hexanes, TolueneInsoluble in water. Use anhydrous organic solvents for handling.
References
  • BenchChem. (2025).[1][2][3] Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. Retrieved from

  • Sigma-Aldrich. (2025). 1-Bromo-3,5-dimethyladamantane Product Properties and Safety Data Sheet. Retrieved from

  • PubChem. (2025).[4][5] 1-Bromo-3-methyladamantane (Compound Summary). National Library of Medicine. Retrieved from [6]

  • National Institutes of Health (NIH). (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from

  • BLD Pharm. (2025). 1-Bromo-3-methyladamantane Analytical Data (GC/MS, NMR). Retrieved from

  • ChemicalBook. (2025).[3] 1-Bromo-3,5-dimethyladamantane Properties and Suppliers. Retrieved from

Sources

Optimization

Technical Support Center: Precision Functionalization of the Adamantane Core

Current Status: Online Operator: Senior Application Scientist Ticket ID: ADM-3-STEREO-001 Subject: Controlling Stereoselectivity and Regioselectivity in 3-Substituted Adamantane Synthesis Executive Summary: The "Selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ADM-3-STEREO-001 Subject: Controlling Stereoselectivity and Regioselectivity in 3-Substituted Adamantane Synthesis

Executive Summary: The "Selectivity" Paradox

Welcome to the Adamantane Functionalization Support Center. You are likely here because the adamantane core—despite its high symmetry (


)—presents a unique "selectivity paradox" during synthesis.

When researchers ask for "stereoselectivity" in 3-substituted adamantane synthesis, they are typically facing two distinct technical hurdles:

  • Site-Selectivity (Regiocontrol): How to exclusively target the tertiary bridgehead C-H bond (C3) while avoiding the secondary bridge C-H bonds (C2) and preventing over-oxidation (C5/C7).

  • Enantioselective Desymmetrization: How to introduce chirality into the achiral adamantane core by discriminating between enantiotopic bridgehead hydrogens (e.g., converting 1-monosubstituted adamantane into a chiral 1,3-disubstituted derivative).

This guide provides troubleshooting workflows for both, prioritizing scalable, self-validating protocols.

Decision Matrix: Selecting the Right Methodology

Before starting a batch, verify your specific selectivity requirement using the logic flow below.

Adamantane_Methodology Start START: Define Target Selectivity Q1 Is the goal simple 3-functionalization (e.g., 1-X-3-Y-adamantane)? Start->Q1 Radical Pathway A: Radical C-H Activation Q1->Radical Yes (Achiral Product) Q2 Do you need to create a Chiral Center (Desymmetrization)? Q1->Q2 No (Complex Scaffold) Baran Protocol: Electrochemical Oxidation (Baran Conditions) Radical->Baran Scalability Preferred Schreiner Protocol: Schreiner's Catalyst (Peptide/Thiourea) Radical->Schreiner Reagent Control Preferred Metal Pathway B: Metal-Carbenoid Insertion Q2->Metal Yes (Enantioselectivity Needed) Davies Protocol: Rh-Catalyzed C-H Insertion (Davies Conditions) Metal->Davies

Figure 1: Strategic decision tree for selecting C-H functionalization methods based on stereochemical and regiochemical requirements.

Critical Troubleshooting Guides

Issue A: "I am getting a mixture of C3 (Bridgehead) and C2 (Bridge) substitution."

Diagnosis: This is a failure of Bond Dissociation Energy (BDE) discrimination .

  • Tertiary C-H (C3): ~96 kcal/mol (Electron rich, hyperconjugation stabilized).

  • Secondary C-H (C2): ~99 kcal/mol (Sterically accessible but stronger).

If you see C2 products, your reactive species is likely too high-energy (non-selective) or sterically unencumbered (can fit into the C2 groove).

Corrective Protocol: Electrochemical C-H Oxidation (Baran Method) This method utilizes quinuclidine as a redox mediator to selectively abstract the lower-BDE tertiary hydrogen.

ParameterSpecificationWhy? (Causality)
Mediator Quinuclidine (20 mol%)Forms a radical cation (

) that is sterically bulky and electrophilic, favoring the electron-rich 3° C-H bond.
Electrolyte LiClO

or Bu

NBF

Maintains conductivity without interfering with the radical mechanism.
Solvent HFIP (Hexafluoroisopropanol)Crucial: Stabilizes the radical cation intermediate and prevents solvent oxidation.
Current Constant Current (10-20 mA)Prevents "hot" potentials that lead to non-selective oxidation.

Step-by-Step Workflow:

  • Setup: Use an undivided cell with a Carbon anode and Nickel cathode.[1]

  • Mix: Dissolve Adamantane substrate (1 equiv) and Quinuclidine (0.2 equiv) in HFIP/Pyridine.

  • Electrolysis: Apply constant current (C.C.) at 10 mA/mmol.

  • Monitoring: Stop at 2.5 F/mol charge passage. Going beyond this promotes over-oxidation to the di- or tri-functionalized product.

Issue B: "I need to make a chiral adamantane, but I only get racemic mixtures."

Diagnosis: You are attempting desymmetrization of a prochiral substrate (e.g., 1-substituted adamantane) using an achiral method. Radical methods are inherently achiral unless a chiral environment is enforced (very difficult).

Corrective Protocol: Rhodium-Catalyzed C-H Insertion (Davies Method) This method uses Donor/Acceptor dirhodium carbenoids. The bulky chiral ligands on the Rhodium catalyst discriminate between the enantiotopic C-H bonds at C3.

Mechanism Visualization:

Rhodium_Mechanism cluster_selectivity Selectivity Filter Precursor Diazo Precursor (Donor/Acceptor) Carbenoid Rh-Carbenoid Intermediate Precursor->Carbenoid -N2 Catalyst Chiral Rh(II) Catalyst (Rh2(S-DOSP)4) Catalyst->Carbenoid Coordination TS Transition State (Steric Filter) Carbenoid->TS Approaches C3 Product Chiral 3-Substituted Adamantane TS->Product C-H Insertion

Figure 2: Mechanistic flow of Rh-catalyzed desymmetrization. The ligand sphere creates a 'chiral pocket' that permits only one enantiotopic C-H approach.

Step-by-Step Workflow:

  • Catalyst Selection: Use

    
     or 
    
    
    
    . These ligands are massive, amplifying the steric difference between the C-H bonds.
  • Solvent: 2,2-Dimethylbutane (degassed). Non-participating solvents are essential to prevent competitive insertion.

  • Temperature: Low temperature (-78°C to -40°C) enhances the enantiomeric excess (ee) by strictly enforcing the energy difference between transition states.

  • Addition: Slow addition of the diazo compound (over 2-3 hours) via syringe pump to keep the carbenoid concentration low, preventing dimerization.

FAQ: Common Pitfalls

Q: Why does my reaction stall after 40% conversion? A: Product Inhibition. The introduction of an Electron Withdrawing Group (EWG) like -OH, -Cl, or -COOH at position 1 deactivates the entire adamantane core (inductive effect), making the C3 position less electron-rich and harder to oxidize.

  • Fix: Switch to a more electrophilic radical source (e.g., Phthalimide N-oxyl radical, PINO) or increase the temperature slightly.

Q: How do I separate the 1,3-isomer from the 1,2-isomer if selectivity fails? A: Do not rely on standard silica flash chromatography; their


 values are nearly identical.
  • Fix: Use Silver Nitrate (

    
    ) impregnated silica  if your substituents have pi-systems (alkenes). For saturated derivatives, use Recrystallization from Hexane/Sublimation . Adamantane derivatives crystallize extremely well due to their lattice-forming capabilities.
    

Q: Can I use standard peroxide chemistry (TBP) for this? A: You can, but expect poor selectivity. TBP generates methyl radicals which are high-energy and less discriminating, often leading to significant C2 attack (bridge position) and poly-substitution.

Data Summary: Method Comparison

FeatureElectrochemical OxidationRh-Carbenoid InsertionRadical Halogenation
Primary Selectivity 3° > 2° (Regio)Enantioselective (Stereo)3° > 2° (Regio)
Typical Yield 40-60%50-80%70-90%
Scalability High (Gram-scale)Low (mg-scale)High
Cost Low (Electricity/Carbon)High (Rh catalyst)Low
Key Reference Nature2016 (Baran)Nature2016 (Davies)JACS2004 (Schreiner)

References

  • Electrochemical C-H Oxidation (Baran Protocol): Horn, E. J., Rosen, B. R., Chen, Y., Tang, J., Chen, K., Eastgate, M. D., & Baran, P. S. (2016).[1] Scalable and sustainable electrochemical allylic C–H oxidation. Nature, 533(7601), 77–81.[1] [Link]

  • Site-Selective Rhodium Catalysis (Davies Protocol): Liao, K., Negretti, S., Musaev, D. G., Bacsa, J., & Davies, H. M. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds. Nature, 533(7602), 230–234. [Link]

  • Radical Functionalization & Nanodiamonds: Gunawan, M. A., Hierso, J. C., Poinsot, D., Fokin, A. A., Fokina, N. A., Tkachenko, B. A., & Schreiner, P. R. (2014). Diamondoids: Functionalization and assembly. New Journal of Chemistry, 38(1), 28-41. [Link]

  • Adamantane C-H Bond Energies: Fokin, A. A., & Schreiner, P. R. (2002). Selective alkane transformations via radicals and radical cations: insights into the activation step from experiment and theory. Chemical Reviews, 102(5), 1551-1594. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis Guide: 1H &amp; 13C NMR of (5S,7R)-1-Bromo-3-Methyladamantane

The following technical guide provides an in-depth spectral analysis of (5S,7R)-1-bromo-3-methyladamantane, structured for researchers and analytical scientists. Executive Summary Compound: (5S,7R)-1-bromo-3-methyladaman...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral analysis of (5S,7R)-1-bromo-3-methyladamantane, structured for researchers and analytical scientists.

Executive Summary

Compound: (5S,7R)-1-bromo-3-methyladamantane (CAS: 702-77-2) Role: Critical intermediate in the synthesis of Memantine (NMDA receptor antagonist). Analytical Challenge: Distinguishing the 1,3-disubstituted isomer from 1-bromoadamantane (starting material) and 1-bromo-3,5-dimethyladamantane (over-alkylation impurity). Stereochemical Context: While the molecule contains stereogenic centers at C5 and C7, the presence of a plane of symmetry (


) passing through C1, C2, C3, and C6 renders the molecule achiral (meso) . The (5S,7R) designation refers to the specific configuration of the pseudo-asymmetric bridgehead carbons relative to this plane.

Structural Symmetry & Signal Logic

Understanding the symmetry is a prerequisite for accurate peak assignment. Unlike the highly symmetric adamantane (


) or 1-bromoadamantane (

), the introduction of a methyl group at the 3-position reduces the symmetry to

(Mirror Plane)
.
Symmetry Operations
  • Plane of Symmetry (

    
    ):  Passes through C1 (Br), C2, C3 (Me), and C6.
    
  • Effect on NMR:

    • Unique Atoms: C1, C2, C3, C6 (lying on the plane) are unique.

    • Enantiotopic Pairs: Atoms symmetric across the plane are chemically equivalent in achiral solvents (e.g., CDCl3).

      • C4

        
         C10
        
      • C8

        
         C9
        
      • C5

        
         C7
        
DOT Diagram: Structural Connectivity & Symmetry

The following diagram illustrates the connectivity and the symmetry-equivalent positions.

Caption: Connectivity map highlighting the symmetry plane (C1-C2-C3-C6). C8/C9, C4/C10, and C5/C7 form chemically equivalent pairs.

Experimental Protocol (Self-Validating)

To ensure reproducibility and distinction from impurities, follow this standardized protocol.

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred for solubility and standard chemical shift referencing.
    
  • Concentration: 15-20 mg of sample in 0.6 mL solvent. High concentration is required to resolve quaternary carbons (C1, C3) in 13C NMR.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

Instrument Parameters
Parameter1H NMR13C NMRRationale
Frequency 400 MHz or higher100 MHz or higherEssential to resolve overlapping methylene envelopes typical of adamantanes.
Pulse Angle 30°30°Standard sensitivity.
Relaxation Delay (D1) 1.0 s2.0 - 5.0 sCritical: Quaternary carbons C1 (Br) and C3 (Me) have long T1 times. Short D1 will suppress these signals.
Scans (NS) 161024+High scan count needed for quaternary carbons.

13C NMR Spectral Analysis

The 13C spectrum is the most definitive tool for structural validation due to the distinct chemical shifts of the substituted bridgehead carbons.

Predicted vs. Observed Shifts (in CDCl3)

Note: Values are derived from additive substituent effects on the adamantane scaffold.

Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Diagnostic
C1 Cq66.0 - 69.0 C (Quat)Deshielded by Br. Key diagnostic for bromination.
C2 CH256.0 - 59.0 CH2Unique methylene between Br and Me. Most deshielded CH2.
C8, C9 CH248.0 - 50.0 CH2

to Br,

to Me. Equivalent pair.
C4, C10 CH245.0 - 47.0 CH2

to Me,

to Br. Equivalent pair.
C6 CH235.0 - 36.0 CH2

to both. On symmetry plane.
C3 Cq32.0 - 34.0 C (Quat)Substituted by Me. Distinct from unsubstituted bridgeheads.
C5, C7 CH30.0 - 32.0 CHUnsubstituted bridgeheads. Equivalent pair.
Me CH329.0 - 31.0 CH3Methyl substituent.
Comparative Logic (Impurity Analysis)
  • vs. 1-Bromoadamantane: The starting material lacks the C3-Me signal (~33 ppm) and the Methyl signal (~30 ppm). It retains higher symmetry (

    
    ), showing only 4 signals total.
    
  • vs. 1-Methyladamantane: Lacks the downfield C1-Br signal (~68 ppm).

1H NMR Spectral Analysis

The proton spectrum of adamantane derivatives is often complex due to overlapping methylene signals ("adamantane envelope"). However, the 1,3-substitution pattern creates distinct regions.

Proton AssignmentIntegrationChemical Shift (

, ppm)
MultiplicityNotes
H-C2 2H2.20 - 2.35 Broad SingletDiagnostic. Methylene protons between Br and Me. Deshielded by Br.
H-C5, H-C7 2H2.10 - 2.20 Broad SingletBridgehead methines.[1][2] Overlap likely with H-C2.
H-C8, H-C9 4H2.00 - 2.15 MultipletProtons

to Br.
H-C6 2H1.60 - 1.75 MultipletDistal methylene protons.
H-C4, H-C10 4H1.40 - 1.60 MultipletProtons

to Me (shielding effect relative to Br).
-CH3 3H0.85 - 0.95 SingletDiagnostic. Sharp singlet confirming methylation.
Interpretation Tips
  • The "Methyl Singlet": The presence of a sharp singlet at ~0.9 ppm is the fastest confirmation of the 3-methyl group.

  • Integration Ratio: Verify the 3:14 ratio (Methyl : Cage protons). If the ratio is skewed, check for solvent peaks or unreacted 1-bromoadamantane.

Comparative Performance Guide

This table compares the target molecule against its most common synthesis analogs.

Feature1-Bromo-3-Methyladamantane 1-Bromoadamantane (Precursor)1-Methyladamantane (Side Product)
Symmetry

(Plane)

(High Symmetry)

(High Symmetry)
Total 13C Signals 8 Signals 4 Signals4 Signals
Key 1H Feature Me Singlet (0.9 ppm) + Br-shifted CageNo Me SingletMe Singlet + No Br-shifted Cage
Stereochemistry Meso (Achiral)AchiralAchiral

References

  • PubChem. 1-Bromo-3-methyladamantane (Compound). National Library of Medicine. Available at: [Link]

  • Duddeck, H., & Hollowood, F. (1989). Structure Elucidation by Modern NMR: A Workbook. Springer. (General reference for adamantane substituent effects).

Sources

Comparative

A Comparative Guide to the Stereochemical Validation of (5S,7R) Adamantane Isomers

For Researchers, Scientists, and Drug Development Professionals The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can anchor pharmacophores in precise orient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can anchor pharmacophores in precise orientations to maximize biological activity. When this achiral cage is disubstituted, as in the case of (5S,7R) isomers, it introduces chirality—a critical parameter that dictates molecular recognition and pharmacological outcomes. Ensuring the correct absolute and relative stereochemistry is not merely a procedural step but a fundamental requirement for safety, efficacy, and intellectual property protection in drug development.[1]

This guide provides a comprehensive, technically grounded comparison of modern analytical techniques for the unambiguous stereochemical validation of (5S,7R) disubstituted adamantane derivatives. Moving beyond simple protocol listings, we explore the causality behind experimental choices and advocate for an integrated, self-validating workflow to ensure the highest degree of scientific rigor.

An Integrated Strategy for Stereochemical Confirmation

A robust validation strategy does not rely on a single technique but employs a logical sequence of orthogonal methods. Each step provides a piece of the structural puzzle, culminating in an unambiguous assignment of both relative and absolute configuration. The following workflow is recommended for a comprehensive analysis.

G cluster_0 Step 1: Isomer Separation & Purity cluster_1 Step 2: Relative Stereochemistry Purity Chiral Chromatography (HPLC / GC) Relative NMR Spectroscopy (NOE / ROE) Purity->Relative Isolated Isomer Absolute_Xray X-ray Crystallography (Unambiguous, Solid State) Relative->Absolute_Xray Confirmed Relative Geometry Absolute_VCD Vibrational Circular Dichroism (High-Confidence, Solution) Relative->Absolute_VCD Confirmed Relative Geometry G cluster_0 NMR Experiment Selection Start Molecule Size? Small Small (<700 Da) (e.g., Adamantane Derivative) Start->Small Medium Medium (700-1200 Da) Start->Medium Large Large (>1200 Da) Start->Large NOE NOE is Positive & Strong Small->NOE ROE ROE is ALWAYS Positive (Robust Choice) Small->ROE NOE_Zero NOE is near Zero Medium->NOE_Zero Medium->ROE NOE_Neg NOE is Negative Large->NOE_Neg Large->ROE G cluster_0 VCD Self-Validating Workflow cluster_1 Computational Prediction Experiment Measure Experimental VCD & IR Spectra Compare Compare Spectra: Experimental vs. Predicted Experiment->Compare Model Build 3D Model of One Enantiomer (e.g., 5S,7R) Conformers Perform Conformational Search Model->Conformers DFT DFT Calculation (Energy + VCD/IR Spectra) Conformers->DFT Boltzmann Boltzmann Average Spectra DFT->Boltzmann Boltzmann->Compare Predicted (5S,7R) Spectrum Assign Assign Absolute Configuration Compare->Assign Match Found

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5S,7R)-1-bromo-3-methyladamantane

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical protocol...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical protocols for handling (5S,7R)-1-bromo-3-methyladamantane, a halogenated adamantane derivative. The unique cage-like structure of adamantanes can influence their physical and toxicological properties, and the presence of a bromine atom necessitates careful handling to mitigate risks. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety that builds trust in your experimental procedures.

A note on data sourcing: Specific safety data for (5S,7R)-1-bromo-3-methyladamantane is not extensively published. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, such as 1-bromo-3,5-dimethyladamantane and 1-bromoadamantane, and established principles for handling brominated organic compounds.[1][2][3][4]

Hazard Assessment: Understanding the Risks

Effective protection begins with a clear understanding of the potential hazards. Based on data from its structural analogs, (5S,7R)-1-bromo-3-methyladamantane is presumed to present the following risks:

Hazard ClassDescriptionRationale and Potential Consequences
Skin Irritation Causes skin irritation upon contact.[4][5]The lipophilic nature of the adamantane cage allows for potential penetration of the outer skin layers, while the bromine atom can contribute to local irritation. Prolonged contact may lead to redness, itching, or dermatitis.
Serious Eye Irritation Causes serious eye irritation.[4]Direct contact with the eyes can cause significant pain, redness, and potential damage to the cornea. The substance is classified as an irritant.[5]
Respiratory Irritation May cause respiratory irritation if inhaled.While likely a solid or high-boiling liquid with low vapor pressure at room temperature, dusts or aerosols generated during handling can irritate the respiratory tract.[1][6][7]
Combustibility Considered a combustible liquid.[1]The compound has a high flash point (around 109°C for a dimethyl analog), meaning it can ignite when exposed to an ignition source at elevated temperatures.[6]
Reactivity Avoid reaction with strong oxidizing agents.[1][3]As with many organic halides, it can react with strong oxidizers. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Core Protective Equipment: Your First Line of Defense

Selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach; it must be tailored to the specific task and scale of the operation. The following sections detail the minimum required PPE and provide guidance for elevated-risk scenarios.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where the chemical is handled.[8]

Causality: The primary risk to the eyes is from accidental splashes during liquid transfers or contact with fine particles when handling the solid form. Side shields are critical to protect against projectiles and splashes from the periphery.

Enhanced Protection: For procedures with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure, or workup of reaction mixtures), wear chemical splash goggles.[9] When performing hazardous operations outside of a fume hood, a full-face shield must be worn over safety glasses or goggles.[9]

Skin and Body Protection

Gloves:

  • Primary Barrier: Disposable nitrile gloves are recommended for general laboratory work where incidental contact is possible.[8][10] Nitrile provides good resistance to a range of chemicals and is a suitable initial barrier.

  • Glove Selection Rationale: The choice of glove material is critical and depends on the solvent used and the duration of contact. Always consult a manufacturer's chemical resistance guide.[8] For prolonged work or when using solvents that may degrade nitrile, consider heavier-duty gloves (e.g., neoprene) or double-gloving.[1][10] Contaminated gloves should be replaced immediately.[1]

Lab Coat:

  • Standard Protocol: A long-sleeved, fully buttoned lab coat that extends below the mid-thigh is mandatory.[8][11] Cotton or a flame-resistant blend is recommended for general use and protection against minor spills and combustibility hazards.[8]

  • Specialized Operations: For large-scale operations or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[1]

Clothing and Footwear:

  • Full-length pants and closed-toe shoes are required at all times.[9][10] This prevents exposure to spills on the legs and feet. Leggings or other tight-fitting clothing are not recommended.[8]

Respiratory Protection

Standard Handling: General exhaust ventilation, preferably within a certified chemical fume hood, is adequate for handling small quantities.[1] This engineering control is the primary method for preventing respiratory exposure.

When a Respirator is Required: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a significant spill, an approved respirator with an appropriate cartridge for organic vapors should be worn.[1] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Proper procedure is as vital as the equipment itself. Follow these step-by-step guides to ensure safety throughout the handling lifecycle.

Protocol: PPE Selection and Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_execution Execution Phase Assess Assess Task & Scale (e.g., Weighing, Reaction, Spill) ReviewSDS Review SDS of Analogs & All Reagents Assess->ReviewSDS Consult InspectPPE Inspect PPE for Defects ReviewSDS->InspectPPE Verify StandardPPE Standard PPE - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat InspectPPE->StandardPPE Low Risk / Small Scale EnhancedPPE Enhanced PPE - Chemical Goggles + Face Shield - Double Gloves / Neoprene - Chemical Apron - Respirator (if needed) InspectPPE->EnhancedPPE High Risk / Large Scale / Spill Proceed Proceed with Task in Fume Hood StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling (5S,7R)-1-bromo-3-methyladamantane.

Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on safety glasses, goggles, or face shield.

    • Perform hand hygiene.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off - to prevent contamination):

    • Gloves: Remove the first glove by grasping the cuff and peeling it off inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out over the first glove. Dispose of gloves in the appropriate waste container.

    • Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, turning it inside out as you remove it.

    • Eye Protection: Remove eye protection by handling the earpieces or strap.

    • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with (5S,7R)-1-bromo-3-methyladamantane must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, sealed container. Brominated organic compounds should not be mixed with incompatible waste streams.[12][13] Label the container clearly as "Hazardous Waste" with the full chemical name.

  • Disposal Methods: Disposal must occur through a licensed hazardous waste facility.[14] Methods like incineration at facilities with appropriate emission controls are common for halogenated organic waste.[14] Never dispose of this chemical down the drain.[2]

Emergency Procedures

Proper PPE is your primary defense, but you must be prepared for accidental exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][15] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), place it in a sealed container for hazardous waste disposal, and decontaminate the area.[12] For major spills, evacuate the area, alert emergency responders, and ensure the area is well-ventilated.[1]

By integrating these expert-level protocols and understanding the rationale behind them, you can handle (5S,7R)-1-bromo-3-methyladamantane with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • University of Nevada, Reno | Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • Rutgers University | Environmental Health and Safety. (n.d.). BROMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98317, 1-Bromo-3,5-dimethyladamantane. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • LookChem. (n.d.). Cas 53398-55-3, 1-BROMO-3,5,7-TRIMETHYLADAMANTANE. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Washington State University | Environmental Health & Safety. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Bromine. Retrieved from [Link]

  • Dartmouth College | Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.